molecular formula C12H10N2O3 B15577602 Azo-resveratrol

Azo-resveratrol

Numéro de catalogue: B15577602
Poids moléculaire: 230.22 g/mol
Clé InChI: AVZQUPWHMPXTCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azo-resveratrol is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZQUPWHMPXTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol (B583362), a synthetic derivative of the well-studied natural polyphenol resveratrol (B1683913), has emerged as a compound of significant interest in medicinal chemistry and drug development. By replacing the ethylene (B1197577) bridge of resveratrol with an azo linkage (-N=N-), researchers have created a novel scaffold with unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological functions of this compound, with a focus on its potential as a therapeutic agent.

Synthesis of this compound

The primary route for the synthesis of this compound, chemically known as (E)-4-((3,5-dihydroxyphenyl)diazenyl)phenol, involves a diazotization reaction followed by an azo coupling reaction.[1][2] This method allows for the linkage of two distinct aromatic rings, in this case, a resorcinol (B1680541) moiety and a phenol (B47542) moiety, through an azo bridge.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methods for the synthesis of azo compounds.[2]

Materials:

Procedure:

  • Diazotization:

    • Dissolve 3,5-dihydroxyaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of this compound will form. Continue stirring for another 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the crude this compound precipitate using vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

    • For higher purity, column chromatography on silica gel is recommended, using a gradient of ethyl acetate in hexane as the eluent.[3][4][5]

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 3,5-Dihydroxyaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl B->C E Crude this compound C->E 0-5 °C D Phenol, NaOH D->E F Column Chromatography E->F G Pure this compound F->G Eluent: Hexane/Ethyl Acetate

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on both the resorcinol and phenol rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic signals for the carbons attached to the azo group.
FTIR Absorption bands for O-H stretching (phenolic hydroxyls), aromatic C-H stretching, C=C stretching of the aromatic rings, and the characteristic N=N stretching of the azo group.[6][7]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ).
HPLC A single sharp peak indicating the purity of the compound. The retention time can be used for quality control.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, demonstrating its potential as a bioactive molecule.

Biological Activity Assay Result (IC₅₀) Reference
Tyrosinase InhibitionMushroom Tyrosinase Assay36.28 ± 0.72 µM[1][2]
Cholinesterase InhibitionEllman's MethodData not available for this compound, but related aza-resveratrol analogs show potent inhibition.[8]
Antioxidant ActivityDPPH/ABTS AssaysExpected to have antioxidant properties due to its phenolic structure, similar to resveratrol.[9]
CytotoxicityMTT/NRU AssaysData not available for this compound. Resveratrol derivatives show variable cytotoxicity against different cell lines.[10]

Experimental Protocols for Biological Assays

Mushroom Tyrosinase Inhibition Assay

This assay is used to evaluate the potential of this compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound solution (in DMSO or ethanol)

  • 96-well microplate reader

Procedure:

  • Prepare different concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add the this compound solutions to the wells.

  • Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to resveratrol suggests that it may interact with similar cellular targets. Resveratrol is known to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.[11][12][13][14]

Putative Anti-Inflammatory Signaling Pathway of this compound

Putative_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB & MAPK Pathways cluster_inhibition Inhibition by this compound Stimulus LPS/TNF-α IKK IKK Stimulus->IKK Activates MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFκB->Genes Activates Transcription MAPK->Nucleus Activates Transcription Factors Inflammation Inflammation Genes->Inflammation Leads to AzoRes This compound AzoRes->IKK Inhibits AzoRes->MAPK Inhibits

Caption: Putative mechanism of this compound in inflammatory signaling.

This diagram illustrates the potential mechanism by which this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, based on the known actions of resveratrol.[15][16][17]

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and interesting biological activities, particularly its potent tyrosinase inhibition, warrant further investigation. Future research should focus on a more comprehensive evaluation of its biological properties, including its anticancer and anti-inflammatory potential, and elucidating its precise mechanisms of action on cellular signaling pathways. This in-depth understanding will be crucial for the rational design of more potent and selective this compound derivatives for various therapeutic applications.

References

Azo-Resveratrol: A Technical Guide to a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo-resveratrol is a synthetic derivative of resveratrol (B1683913), a well-documented polyphenol known for its pleiotropic biological activities. The incorporation of an azo bond into the resveratrol structure is a strategic modification aimed at creating a prodrug with the potential for targeted delivery, particularly to the colon. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activity of this compound. It details its synthesis, established enzymatic inhibitory effects, and predicted activities based on the extensive data available for its parent compound, resveratrol. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Introduction

Resveratrol, a natural stilbenoid polyphenol, has been the subject of intense scientific scrutiny due to its antioxidant, anti-inflammatory, and anticancer properties[1]. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism[1]. To overcome these limitations, researchers have explored various structural modifications. This compound emerges from this research as a promising analog. The core concept behind this compound is its function as a prodrug; the azo bond is designed to remain intact in the upper gastrointestinal tract and to be cleaved by azoreductase enzymes produced by the microflora in the colon. This targeted release would deliver the active resveratrol molecule to a specific site, enhancing its therapeutic potential for colon-specific diseases.

Synthesis of this compound

This compound and its derivatives are synthesized through multi-step chemical reactions. A common method involves a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs[2].

General Synthesis Workflow

The synthesis generally proceeds by preparing a diazonium salt from an aromatic primary amine, which is then coupled with a phenolic compound like resveratrol[1].

G General Synthesis Workflow for this compound cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Azo Coupling Reaction A Aromatic Primary Amine C Diazonium Salt A->C + B Diazotizing Agent (e.g., NaNO2, HCl) B->C D Resveratrol E This compound C->E D->E +

Caption: A simplified diagram of the two-step synthesis of this compound.

Colon-Specific Activation Hypothesis

The primary rationale for developing this compound is its potential for colon-targeted drug delivery. The azo bond is generally stable in the acidic environment of the stomach and the upper small intestine. Upon reaching the colon, the rich microbiota produces azoreductase enzymes that specifically cleave the N=N bond, releasing the parent resveratrol molecule and an aromatic amine.

G Hypothesized Colon-Specific Activation of this compound This compound This compound Stomach_SI Stomach & Small Intestine (Azo bond stable) This compound->Stomach_SI Resveratrol Active Resveratrol This compound->Resveratrol Aromatic_Amine Aromatic Amine This compound->Aromatic_Amine Colon Colon Stomach_SI->Colon Azoreductase Microbiota-derived Azoreductase Colon->Azoreductase Azoreductase->this compound Cleavage of N=N bond

Caption: Proposed mechanism of this compound as a colon-targeting prodrug.

Established Biological Activity: Tyrosinase Inhibition

The most well-documented biological activity of this compound is its ability to inhibit mushroom tyrosinase, an enzyme involved in melanogenesis. This suggests potential applications in dermatology and cosmetology as a depigmenting agent.

Quantitative Data: Tyrosinase Inhibition
CompoundIC50 (µM)Inhibition at 50 µM (%)
This compound 36.28 ± 0.7272.75
ResveratrolComparable to this compoundNot specified
Azo-compound 4Not specified56.25

Data sourced from Song et al., 2012[2].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and L-tyrosine is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of this compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by adding the L-tyrosine substrate to each well.

    • The plate is incubated for a further period (e.g., 20 minutes).

  • Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Predicted Biological Activities and Mechanisms of Action

While direct experimental evidence for other biological activities of this compound is limited, it is hypothesized that upon cleavage of the azo bond in the colon, the released resveratrol will exert its well-known biological effects. The following sections detail the predicted activities based on the extensive research conducted on resveratrol.

Disclaimer: The following sections on anticancer, anti-inflammatory, and antioxidant activities are based on the known properties of resveratrol . These are the predicted effects of this compound following its activation in the colon. Direct experimental validation on this compound is required.

Predicted Anticancer Activity (Colon Cancer)

Resveratrol has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis. It is predicted that this compound, by delivering resveratrol directly to the colon, could be an effective agent for the prevention or treatment of colorectal cancer.

Cell LineIC50 of Resveratrol (µM)Exposure Time (h)
SW48069.58Not specified
SW62077.24Not specified
HCT11617024
Caco-212024
HT-29115.972
COLO 20147.372

Data compiled from multiple sources[3][4][5].

  • Cell Culture: Human colon cancer cells (e.g., SW480, HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Treatment: After allowing the cells to adhere (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (resveratrol).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Resveratrol is known to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

G Predicted Anticancer Signaling of Resveratrol cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Res Resveratrol PI3K PI3K Res->PI3K Inhibits ERK ERK Res->ERK Inhibits Apoptosis Apoptosis Res->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Promotes

Caption: Resveratrol's predicted inhibition of pro-survival PI3K/Akt and MAPK pathways.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease and colorectal cancer. Resveratrol has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

AssayEffect of ResveratrolIC50 (µM)Cell Line
NO ProductionInhibition~1.35 - 4.13 (derivatives)RAW 264.7
IL-6 SecretionInhibition~1.12 (derivative)RAW 264.7
TNF-α SecretionInhibition~1.92 (derivative)RAW 264.7

Data for resveratrol derivatives suggest potent activity[6].

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of resveratrol for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide.

  • Griess Reagent: The cell supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: After a short incubation period, the absorbance is measured at approximately 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

The NF-κB pathway is a central regulator of inflammation. Resveratrol is known to inhibit this pathway at multiple points.

G Predicted NF-κB Inhibition by Resveratrol Res Resveratrol IKK IKK Complex Res->IKK Inhibits NFkB NF-κB (p65/p50) Res->NFkB Inhibits Translocation Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes

Caption: Resveratrol's predicted inhibitory action on the NF-κB inflammatory pathway.

Predicted Antioxidant Activity

Oxidative stress contributes to cellular damage and is implicated in a wide array of pathologies. Resveratrol is a potent antioxidant that can scavenge free radicals directly and upregulate endogenous antioxidant enzymes.

AssayIC50 / Activity
ABTS Radical ScavengingHigh antioxidant capacity, TEAC value of 276.92 µM per 100 µM Trolox[7]
DPPH Radical ScavengingIC50 values vary by study; potent scavenging activity reported[8][9]

TEAC: Trolox Equivalent Antioxidant Capacity[7].

  • Reagent Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.

  • Sample Preparation: Resveratrol is dissolved and diluted to a range of concentrations.

  • Reaction: The resveratrol solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The decrease in absorbance, resulting from the scavenging of the DPPH radical (color change from purple to yellow), is measured at approximately 517 nm.

  • Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound is a rationally designed prodrug with confirmed efficacy as a tyrosinase inhibitor. Its primary therapeutic potential, however, lies in its hypothesized role as a colon-specific delivery vehicle for resveratrol. The cleavage of the azo bond by colonic microflora would release resveratrol to exert its potent anticancer, anti-inflammatory, and antioxidant effects locally.

Significant research is still required. Future studies should focus on:

  • In vitro validation: Demonstrating the cleavage of this compound and subsequent release of resveratrol in simulated colonic fluid containing azoreductase.

  • Cell-based assays: Quantifying the anticancer, anti-inflammatory, and antioxidant effects of this compound on colon cancer cell lines under anaerobic conditions that mimic the colonic environment.

  • In vivo studies: Utilizing animal models of colitis or colon cancer to evaluate the targeted delivery, efficacy, and safety of orally administered this compound.

By filling these knowledge gaps, the full therapeutic potential of this compound as a targeted agent for colonic diseases can be elucidated, paving the way for future clinical development.

References

Azo-Resveratrol: A Technical Guide to its Colon-Targeted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol (B1683913), a natural polyphenol, holds significant promise in the prevention and treatment of various pathologies, including colorectal cancer. Its therapeutic potential is, however, hampered by poor bioavailability and rapid metabolism. Azo-resveratrol (B583362), a prodrug of resveratrol, is designed to overcome these limitations by facilitating targeted delivery to the colon. This technical guide delineates the mechanism of action of this compound, focusing on its colon-specific activation and the subsequent anticancer effects of the released resveratrol. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development in this area.

The this compound Prodrug Strategy: Colon-Specific Delivery

The core of the this compound strategy lies in the use of an azo bond to link resveratrol to a carrier molecule. This bond is stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by the colonic microbiota.[1][2] This enzymatic action releases resveratrol directly in the colon, thereby increasing its local concentration and therapeutic efficacy for colon-specific diseases.

The Cleavage Mechanism

The azo bond (-N=N-) is reductively cleaved by azoreductases in the anaerobic environment of the colon. This process breaks the this compound conjugate, releasing free resveratrol and the carrier molecule.[3][4]

This compound This compound Azoreductases (Colon Microbiota) Azoreductases (Colon Microbiota) This compound->Azoreductases (Colon Microbiota) Resveratrol (Active Drug) Resveratrol (Active Drug) Azoreductases (Colon Microbiota)->Resveratrol (Active Drug) Carrier Molecule Carrier Molecule Azoreductases (Colon Microbiota)->Carrier Molecule

Figure 1: this compound Prodrug Activation in the Colon.

Mechanism of Action of Resveratrol in Colon Cancer Cells

Upon its release in the colon, resveratrol exerts its anticancer effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways.

Antiproliferative and Pro-apoptotic Effects

Resveratrol has been shown to inhibit the growth of various colon cancer cell lines in a dose-dependent manner.[5][6][7][8][9][10][11][12] The half-maximal inhibitory concentrations (IC50) from several studies are summarized below.

Cell LineIC50 of Resveratrol (µM)Incubation Time (hours)Reference
HCT11617024[5]
Caco-212024[5]
HCT11650Not Specified[6]
Caco-2130Not Specified[6]
HT-29115.972[7]
COLO 20147.372[7]
HT-2950-10096[8]
SW48069.58Not Specified[13]
SW62077.24Not Specified[13]
Modulation of Key Signaling Pathways

Resveratrol's anticancer activity is attributed to its ability to modulate several intracellular signaling pathways that are critical for cancer cell survival and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in colorectal cancer.[14][15] Resveratrol has been shown to inhibit NF-κB signaling, thereby promoting apoptosis and reducing inflammation.[12][16]

Resveratrol Resveratrol IKK IKK Resveratrol->IKK Inhibits IkB IκB IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene Transcription

Figure 2: Resveratrol's Inhibition of the NF-κB Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Resveratrol has been shown to modulate the MAPK pathway, which can lead to cell cycle arrest and apoptosis in colon cancer cells.[17][18]

Resveratrol Resveratrol Ras Ras Resveratrol->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Resveratrol's Modulation of the MAPK/ERK Pathway.

SIRT1 is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Resveratrol is a known activator of SIRT1, and this activation is linked to its anticancer effects.[19][20][21][22][23]

Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates Apoptosis Apoptosis p53->Apoptosis Induces

Figure 4: Resveratrol's Activation of SIRT1.

Experimental Protocols

The following are generalized protocols for key experiments in the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

The synthesis of this compound typically involves a diazotization-coupling reaction.

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine NaNO2 NaNO2, HCl Amine->NaNO2 Diazonium Diazonium Salt NaNO2->Diazonium Resveratrol Resveratrol Diazonium->Resveratrol AzoResveratrol This compound Resveratrol->AzoResveratrol

Figure 5: General Workflow for this compound Synthesis.

Protocol:

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (B80452) (NaNO2) is added dropwise to form the diazonium salt.

  • Azo Coupling: The diazonium salt solution is then slowly added to a solution of resveratrol in a basic medium. The reaction mixture is stirred until the formation of the this compound precipitate is complete.

  • Purification: The crude product is filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Azoreductase Assay

This assay is used to confirm the cleavage of this compound into resveratrol by azoreductase enzymes.

Protocol:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 7.4), NAD(P)H, and the this compound substrate.

  • Enzyme Addition: The reaction is initiated by adding a source of azoreductase (e.g., a crude extract of gut microbiota or purified enzyme).

  • Incubation: The mixture is incubated anaerobically at 37°C.

  • Quantification: Aliquots are taken at different time points, and the reaction is stopped. The concentration of released resveratrol is quantified by HPLC or LC-MS.[24][25]

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of resveratrol on colon cancer cells.

Protocol:

  • Cell Seeding: Colon cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of resveratrol for 24, 48, or 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells after treatment with resveratrol.

Protocol:

  • Cell Treatment: Colon cancer cells are treated with resveratrol for the desired time.

  • Cell Harvesting: The cells are harvested and washed with PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Total protein is extracted from resveratrol-treated and control cells.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB p65, phospho-ERK, SIRT1), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound prodrug strategy represents a promising approach to enhance the therapeutic efficacy of resveratrol for colorectal cancer by ensuring its targeted delivery to the colon. The released resveratrol exerts potent anticancer effects through the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways, including NF-κB, MAPK, and SIRT1. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to advance its development as a novel therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this targeted drug delivery system.

References

An In-depth Technical Guide to the Discovery and Isolation of Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo-resveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, has emerged as a compound of interest, primarily due to its potent tyrosinase inhibitory activity. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing its synthesis, purification, and characterization. The document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Resveratrol (3,5,4'-trihydroxystilbene), a natural stilbenoid found in various plants, is well-documented for its diverse biological activities. However, its therapeutic applications can be limited by factors such as metabolic instability and modest potency in certain contexts. This has spurred the development of synthetic analogs, such as this compound, to enhance specific biological activities. This compound is an azo compound analog of resveratrol, where the characteristic stilbene (B7821643) double bond is replaced by an azo group (-N=N-). This structural modification has been shown to impart potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1]

Discovery and Synthesis

The synthesis of this compound was first reported by Song et al. in 2012 as part of a study to develop novel tyrosinase inhibitors.[1] The synthetic route involves a multi-step process commencing from dimethyl 5-aminoisophthalate, as outlined below.

Experimental Protocols

2.1. Synthesis of the Diazonium Salt Precursor

The synthesis of this compound begins with the preparation of an aromatic amine precursor, which is then converted to a diazonium salt. The reported synthesis utilizes a modified Curtius rearrangement, a versatile method for converting carboxylic acids to amines.[1]

Step 1: Modified Curtius Rearrangement of a Carboxylic Acid Precursor

The initial starting material, a suitable carboxylic acid, is converted into an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with sodium azide. The acyl azide then undergoes thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the primary amine. While the specific starting carboxylic acid for the synthesis of the amine precursor to this compound is not detailed in the available literature, the general protocol for a Curtius rearrangement is as follows:

  • Activation of Carboxylic Acid: The carboxylic acid is converted to a more reactive derivative, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Formation of Acyl Azide: The acyl chloride is reacted with an azide salt, such as sodium azide (NaN₃), to form the acyl azide. This reaction is typically carried out in an inert solvent.

  • Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent (e.g., toluene, benzene) to induce the Curtius rearrangement, leading to the formation of an isocyanate and the liberation of nitrogen gas.

  • Hydrolysis to Amine: The isocyanate is then hydrolyzed, usually by treatment with an aqueous acid or base, to yield the primary aromatic amine.

Step 2: Diazotization of the Aromatic Amine

The resulting aromatic amine is then diazotized to form a diazonium salt. This reaction is a cornerstone of azo compound synthesis.

  • Dissolve the aromatic amine in a cold aqueous mineral acid, such as hydrochloric acid (HCl), typically at 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution while maintaining the low temperature. The nitrous acid generated in situ reacts with the amine to form the diazonium salt.

2.2. Azo Coupling to form this compound

The final step in the synthesis is the coupling of the diazonium salt with a suitable coupling agent, in this case, resorcinol (B1680541) (1,3-benzenediol), to yield this compound.

  • Prepare a solution of the coupling agent (resorcinol) in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521) (NaOH), and cool it to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the resorcinol solution with vigorous stirring.

  • The coupling reaction occurs, leading to the formation of this compound as a precipitate.

  • The product is then isolated by filtration, washed, and purified.

Logical Workflow for the Synthesis of this compound

G cluster_0 Preparation of Amine Precursor cluster_1 Diazotization cluster_2 Azo Coupling and Isolation Carboxylic_Acid Carboxylic Acid Derivative Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) Aromatic_Amine Aromatic Amine Isocyanate->Aromatic_Amine Hydrolysis Diazonium_Salt Diazonium Salt Aromatic_Amine_Input->Diazonium_Salt NaNO₂, HCl, 0-5°C Resorcinol Resorcinol Azo_Resveratrol This compound Resorcinol->Azo_Resveratrol Purified_Azo_Resveratrol Purified this compound Azo_Resveratrol->Purified_Azo_Resveratrol Purification Diazonium_Salt_Input->Azo_Resveratrol Coupling Reaction

Caption: Synthetic workflow for this compound.

Isolation and Purification

Following the synthesis, this compound is isolated and purified to obtain a compound of high purity suitable for biological and analytical studies.

Experimental Protocol
  • Filtration: The crude this compound precipitate is collected from the reaction mixture by vacuum filtration.

  • Washing: The collected solid is washed with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallization/Chromatography: Further purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of solvent for recrystallization or the eluent system for chromatography would be determined experimentally to achieve the best separation and yield.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

4.1. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings. The protons on the resorcinol ring would likely appear as distinct signals due to their chemical environment. The protons on the 4-hydroxyphenyl ring would also have characteristic splitting patterns. The hydroxyl protons would appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all the carbon atoms in the molecule. The carbons attached to the hydroxyl groups and the azo group would have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the N=N stretching of the azo group (which can be weak and appear in the region of 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at the expected m/z value.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that data on the synthetic yield and purity are not widely reported in the literature.

ParameterValueReference
Molecular Formula C₁₂H₁₀N₂O₃-
Molecular Weight 230.22 g/mol -
IC₅₀ (Mushroom Tyrosinase) 36.28 ± 0.72 µM[1]
Synthetic Yield Not Reported-
Purity Not Reported-

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its potent inhibition of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders.

Tyrosinase Signaling Pathway and Inhibition by this compound

The synthesis of melanin (melanogenesis) is a complex process initiated by the binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to receptors on the surface of melanocytes. This triggers a cascade of intracellular signaling events that ultimately lead to the increased expression and activity of tyrosinase. This compound is believed to exert its inhibitory effect by directly interacting with the tyrosinase enzyme, thereby blocking its catalytic activity.

G cluster_0 Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Expression DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine Tyrosine Tyrosine->DOPA Hydroxylation DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Azo_Resveratrol This compound Azo_Resveratrol->Tyrosinase Inhibits

References

A Technical Guide to the Photochemical Properties of Azo-Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo-resveratrol (B583362) is a synthetic photoswitchable analog of the naturally occurring polyphenol, resveratrol (B1683913). By replacing the central carbon-carbon double bond of resveratrol with an azobenzene (B91143) linkage, this compound gains the ability to undergo reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light. This property allows for spatiotemporal control over its biological activity, making it a molecule of significant interest for photopharmacology and drug development. This technical guide provides an in-depth overview of the photochemical properties, synthesis, and potential biological applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a well-studied natural compound known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Its biological effects are often attributed to its interaction with various cellular signaling pathways.[2][3] The bio-isosteric replacement of the alkene in resveratrol with an azo group (-N=N-) yields this compound, a molecule that retains the key structural features of resveratrol while incorporating the photoswitchable characteristics of azobenzene.[1][4]

The trans isomer of this compound is generally the more thermodynamically stable form, while the cis isomer is the metastable state.[5] Irradiation with UV or near-UV light typically induces a trans-to-cis isomerization, while visible light or thermal relaxation facilitates the reverse cis-to-trans conversion.[5] This reversible photoisomerization allows for the dynamic control of the molecule's shape and, consequently, its ability to interact with biological targets.

Photochemical Properties

Spectral Properties

The trans and cis isomers of this compound exhibit distinct absorption spectra, which is fundamental to their photoswitching capabilities. The trans isomer typically displays a strong π-π* absorption band at longer wavelengths (in the UV-A region) and a weaker n-π* band at even longer wavelengths. The cis isomer, being non-planar, has a less intense π-π* band and a more prominent n-π* band.

Table 1: Estimated Spectral Properties of this compound Isomers

Isomerλmax (π-π) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax (π-π)λmax (n-π) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax (n-π)
trans~350-360High (~15,000 - 25,000)~440-450Low (~500 - 1,500)
cis~310-320Lower (~5,000 - 10,000)~440-450Higher (~1,500 - 3,000)
Note: These values are estimations based on data for 4-hydroxyazobenzene and other similar substituted azobenzenes. Actual values may vary depending on the solvent and pH.
Photoisomerization and Photostationary State

Irradiation of a solution of this compound with a specific wavelength of light will lead to a photostationary state (PSS), which is a dynamic equilibrium between the trans and cis isomers. The composition of the PSS depends on the excitation wavelength and the molar extinction coefficients of the two isomers at that wavelength.

Table 2: Estimated Photochemical Parameters for this compound

ParameterWavelength (nm)Estimated Value
trans → cis Quantum Yield (Φt→c)~3650.1 - 0.3
cis → trans Quantum Yield (Φc→t)~4500.3 - 0.5
PSS with ~365 nm light~365~80-95% cis
PSS with ~450 nm light~450~50-70% trans
Note: Quantum yields are highly dependent on the solvent and substitution pattern. These are typical ranges for azobenzene derivatives.[6][7]
Thermal Relaxation

The metastable cis isomer of this compound can thermally relax back to the more stable trans form. The rate of this thermal isomerization is highly dependent on the solvent and the substitution pattern on the aromatic rings. For hydroxy-substituted azobenzenes, the thermal relaxation can be significantly faster than for unsubstituted azobenzene, especially in polar, protic solvents.[5][8] This is attributed to a change in the isomerization mechanism from inversion to rotation, which has a lower activation energy.[5]

Table 3: Estimated Thermal Relaxation Half-life of cis-Azo-Resveratrol

SolventEstimated Half-life (t1/2)
Toluene (non-polar)Minutes to hours
Ethanol (polar, protic)Milliseconds to seconds
WaterMilliseconds to seconds
Note: The presence of hydroxyl groups can lead to very fast thermal relaxation in polar solvents.[4][8]

Experimental Protocols

Synthesis of this compound

This compound, or 4-((E)-(3,5-dihydroxyphenyl)diazenyl)phenol, can be synthesized via a diazotization reaction followed by an azo coupling.[9][10]

Workflow for the Synthesis of this compound

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 3,5-Dihydroxyaniline B NaNO2, HCl (aq) A->B 0-5 °C C Diazonium Salt Intermediate B->C F Phenoxide C->F 0-5 °C D Phenol E NaOH (aq) D->E E->F G This compound (trans) F->G H Crude Product G->H I Silica Gel Chromatography H->I J Pure trans-Azo-Resveratrol I->J G cluster_stimulus External Stimulus cluster_molecule Photoswitchable Ligand cluster_pathway Signaling Pathway light Light (UV/Vis) trans_azo trans-Azo-Resveratrol (Active) light->trans_azo Vis/Thermal cis_azo cis-Azo-Resveratrol (Inactive) light->cis_azo UV trans_azo->light UV receptor Target Protein (e.g., Enzyme, Receptor) trans_azo->receptor Binding cis_azo->light Vis/Thermal cis_azo->receptor No Binding downstream Downstream Signaling (e.g., NF-κB, JAK/STAT) receptor->downstream Activation response Biological Response (e.g., Anti-inflammatory) downstream->response

References

Azo-Resveratrol Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic potential is often limited by poor bioavailability.[1][2] This has spurred the development of resveratrol analogs, with azo-resveratrol (B583362) derivatives emerging as a promising class of compounds. By replacing the central carbon-carbon double bond of resveratrol with an azo group (-N=N-), researchers have created novel molecules with altered physicochemical properties and, in many cases, enhanced biological activity.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is primarily achieved through a two-step process involving diazotization followed by an azo coupling reaction.[3][4]

A general workflow for the synthesis is as follows:

This compound Synthesis Workflow A Aromatic Amine (e.g., p-aminophenol) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling Reaction C->E Step 2 D Phenolic Compound (e.g., Resorcinol) D->E F This compound Derivative E->F

Caption: General synthesis workflow for this compound derivatives.

This synthetic strategy allows for the introduction of a wide variety of substituents on both aromatic rings, enabling a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The primary areas of investigation for these compounds have been their tyrosinase inhibitory, anticancer, and antioxidant activities.

Tyrosinase Inhibitory Activity

This compound derivatives have shown considerable promise as inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[3][4] The following table summarizes the tyrosinase inhibitory activity of several this compound analogs.

CompoundStructureIC50 (µM)Reference
This compound5-[(E)-(4-hydroxyphenyl)diazenyl]benzene-1,3-diol36.28 ± 0.72[3][4]
Azo-oxyresveratrol4-[(E)-(2,4-dihydroxyphenyl)diazenyl]benzene-1,3-diol> 100[3]
Compound 45-((4-hydroxyphenyl)diazenyl)-2-methoxybenzene-1,3-diol56.25% inhibition at 50 µM[3]
Compound 55-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol72.75% inhibition at 50 µM[3]

Key SAR findings for tyrosinase inhibition:

  • 4-Hydroxyphenyl Moiety: The presence of a hydroxyl group at the 4-position of one of the aromatic rings is crucial for high inhibitory activity.[3][4]

  • 3,5-Dihydroxyphenyl Group: A 3,5-dihydroxyphenyl (resorcinol) moiety is generally more favorable for activity than a 2,5-dimethoxyphenyl group.[3]

  • Additional Hydroxyl or Methoxy (B1213986) Groups: Introduction of additional hydroxyl or methoxy groups on the 4-hydroxyphenyl ring can diminish or significantly reduce tyrosinase inhibition.[3][4]

Anticancer Activity

Aza-resveratrol analogs, which are structurally similar to azo-resveratrols (containing a -C=N- link instead of -N=N-), have demonstrated superior anticancer activity compared to the parent resveratrol compound against breast cancer cell lines.[5][6]

CompoundCell LineActivityReference
Aza-resveratrol analogsMDA-MB-231, T47DSuperior inhibitory activity compared to resveratrol[5][6]

While specific quantitative data for a broad range of azo-resveratrols is still emerging, the initial findings with aza-analogs suggest that the introduction of a nitrogen-containing bridge is a promising strategy for enhancing anticancer potency.

Antioxidant Activity

Azo and aza-stilbenes have been evaluated for their antioxidant and radical scavenging activities.[1] The replacement of the C=C bond with a C=N or N=N bond can influence the antioxidant potential, often depending on the substitution pattern of the aromatic rings.[1] Some aza-stilbene derivatives have been reported to be more effective DPPH radical scavengers than resveratrol itself.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compounds.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, T47D)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound derivatives)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compounds in the same solvent.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, insights can be drawn from studies on the closely related aza-resveratrol analogs and the parent compound, resveratrol.

Autophagy Induction

Novel aza-resveratrol analogs have been shown to induce the expression of Beclin-1 in breast cancer cell lines, suggesting that their anticancer activity is mediated, at least in part, through the induction of autophagy.[5]

Autophagy Induction by Aza-Resveratrol A Aza-Resveratrol Analog B Induction of Beclin-1 Expression A->B C Autophagy B->C D Inhibition of Breast Cancer Cell Growth C->D

Caption: Proposed mechanism of autophagy induction by aza-resveratrol analogs.

Potential Modulation of Inflammatory Pathways

Resveratrol is a known modulator of inflammatory pathways, particularly the NF-κB signaling cascade.[7][8] It is plausible that this compound derivatives, with their structural similarity, may also exert anti-inflammatory effects by targeting components of this pathway.

NF-kappaB Signaling Pathway A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C F This compound (Potential Target) B->F D NF-κB (p65/p50) Nuclear Translocation C->D C->F E Gene Transcription of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) D->E

Caption: Potential inhibition of the NF-κB pathway by this compound.

Further research is needed to elucidate the specific molecular targets and signaling pathways directly affected by this compound and its derivatives. The structural modifications inherent in these compounds may lead to unique interactions with cellular components, potentially unveiling novel mechanisms of action.

Conclusion

This compound derivatives represent a promising class of bioactive molecules with significant potential in the fields of cosmetics, as tyrosinase inhibitors, and in medicine, as anticancer and anti-inflammatory agents. The synthetic accessibility of these compounds allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies. Key findings highlight the critical role of the substitution pattern on the aromatic rings in determining the biological activity. While initial studies are encouraging, further in-depth investigations into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to fully realize their therapeutic potential. This technical guide provides a comprehensive overview of the current state of knowledge on this compound SAR, offering a valuable resource for researchers and professionals in the ongoing quest for novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the In Vitro Studies of Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo-resveratrol, a synthetic derivative of the well-studied phytoalexin resveratrol, has emerged as a compound of significant interest in various fields of biomedical research. Characterized by the replacement of the central carbon-carbon double bond with an azo (-N=N-) linkage, this structural modification imparts distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, detailing its synthesis, biological activities, and putative mechanisms of action. Quantitative data from key studies are systematically presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Visual representations of experimental workflows and potential signaling pathways, based on current understanding and parallels with its parent compound, resveratrol, are rendered using the DOT language for clarity and conceptualization.

Synthesis of this compound

The primary method for the synthesis of this compound and its derivatives involves a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs. This multi-step process allows for the generation of a library of Azo-stilbene compounds for subsequent biological evaluation.

Biological Activities and Quantitative Data

In vitro studies have primarily focused on the enzymatic, antioxidant, and anti-inflammatory properties of this compound.

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. This inhibitory activity suggests its potential application in the cosmetic and pharmaceutical industries for the management of hyperpigmentation.

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (μM)Percent Inhibition (%) @ 50 μMReference
This compoundMushroom Tyrosinase36.28 ± 0.7272.75[1]
ResveratrolMushroom TyrosinaseComparable to this compoundNot specified[1]
Antioxidant Activity

Initial studies indicate that this compound possesses antioxidant properties, demonstrating efficacy as a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenger. This activity is often compared to that of its parent compound, resveratrol.

Table 2: Antioxidant Activity of this compound Analogs

Compound SeriesAssayActivity Comparison to ResveratrolReference
AZA-ST series 5DPPH radical scavengingMore effective[2]
Anti-inflammatory Properties

Preliminary in vitro evidence suggests that certain Azo-stilbene derivatives exhibit anti-inflammatory effects. However, detailed mechanistic studies and quantitative data for this compound itself are still emerging.

Anti-Quorum Sensing Activity

This compound, referred to as MHY1383 in some literature, has demonstrated anti-quorum sensing, anti-virulence, and anti-biofilm activities against the pathogenic bacterium Pseudomonas aeruginosa.[3]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

  • Reagents: Mushroom tyrosinase solution, L-tyrosine (substrate), phosphate (B84403) buffer (pH 6.8), test compound (this compound), and a positive control (e.g., Kojic acid).

  • Procedure:

    • Add the mushroom tyrosinase solution to the wells of a 96-well microplate.

    • Add the phosphate buffer and the test compound at various concentrations.

    • Pre-incubate the plate at a controlled temperature.

    • Initiate the reaction by adding the L-tyrosine substrate.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm) at timed intervals to determine the rate of dopachrome (B613829) formation.

    • Calculate the percentage of inhibition and the IC50 value.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the test compound.

  • Reagents: DPPH solution in methanol, test compound (this compound), and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH discoloration.

Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with LPS.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (as an indicator of NO production) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Plate 96-well Plate Tyrosinase->Plate Substrate L-Tyrosine Buffer Phosphate Buffer Buffer->Plate Azo_Res This compound Azo_Res->Plate Incubation Incubation Plate->Incubation Add Substrate Reader Spectrophotometer Incubation->Reader Measure Absorbance Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Calculation->IC50

Tyrosinase Inhibition Assay Workflow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution Mixing Mix DPPH & this compound DPPH->Mixing Azo_Res This compound Dilutions Azo_Res->Mixing Incubation Incubate in Dark Mixing->Incubation Reader Measure Absorbance at 517nm Incubation->Reader Calculation Calculate % Scavenging Reader->Calculation

DPPH Radical Scavenging Assay Workflow.
Potential Signaling Pathways

Disclaimer: The following diagrams depict signaling pathways known to be modulated by resveratrol. Direct in vitro studies confirming the modulation of these specific pathways by this compound are currently limited. These are presented as putative mechanisms of action based on structural analogy to the parent compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Azo_Res This compound (putative) Azo_Res->IKK Inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Putative Inhibition of the NF-κB Pathway by this compound.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_cascade MAPK Cascade cluster_response Cellular Response Stress Oxidative Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Activates Azo_Res This compound (putative) Azo_Res->MAPKKK Inhibits Response Inflammation, Proliferation, Apoptosis Transcription->Response

Putative Modulation of the MAPK Pathway by this compound.

PI3K_Akt_Pathway cluster_stimulus Growth Factor Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Azo_Res This compound (putative) Azo_Res->PI3K Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Putative Inhibition of the PI3K/Akt Pathway by this compound.

Conclusion and Future Directions

In vitro research has established this compound as a promising bioactive molecule, particularly as a potent tyrosinase inhibitor. Its antioxidant and potential anti-inflammatory activities warrant further in-depth investigation. A significant gap in the current literature is the lack of studies specifically elucidating the molecular signaling pathways modulated by this compound. Future research should focus on transcriptomic and proteomic analyses to identify its direct molecular targets and to confirm its effects on key signaling cascades, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are known to be influenced by its parent compound, resveratrol. Such studies will be crucial in fully understanding its mechanism of action and for the rational design of this compound-based therapeutics.

References

Preliminary Toxicity Screening of Azo-resveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct public data on the comprehensive toxicity screening of Azo-resveratrol is limited. This guide provides a framework for a preliminary toxicity assessment based on the known properties of its parent compound, resveratrol (B1683913), and the general toxicological profile of azo compounds. The experimental protocols described herein are standard methodologies applicable to novel chemical entities like this compound.

Introduction

This compound, a synthetic derivative of resveratrol, has garnered interest for its potential biological activities, including tyrosinase inhibition.[1][2] As with any novel compound intended for potential therapeutic or cosmetic use, a thorough evaluation of its safety profile is paramount. This technical guide outlines a proposed preliminary toxicity screening strategy for this compound, encompassing in vitro and in vivo assays to assess its cytotoxic, genotoxic, and acute toxic potential.

The toxicological profile of this compound is likely influenced by two key structural components: the resveratrol backbone and the azo linkage. Resveratrol itself is generally well-tolerated, though some studies have reported cytotoxic effects at high concentrations.[3][4] The azo group (-N=N-) is a known chromophore and can be metabolized, sometimes leading to the formation of potentially carcinogenic aromatic amines.[5][6] Therefore, the toxicity screening of this compound must address the potential for both parent compound toxicity and metabolite-induced toxicity.

Proposed Tiered Toxicity Screening of this compound

A tiered approach to toxicity testing is recommended, starting with in vitro assays to quickly identify potential hazards before proceeding to more complex in vivo studies.

Tier Assay Endpoint Significance
1: In Vitro Assays Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS)IC50 (half-maximal inhibitory concentration)Assesses the concentration at which this compound is toxic to cells.
Bacterial Reverse Mutation Assay (Ames Test)MutagenicityScreens for the potential of this compound and its metabolites to cause gene mutations.
In Vitro Micronucleus AssayGenotoxicity (Chromosomal Damage)Evaluates the potential to cause damage to chromosomes.
In Vitro Comet AssayGenotoxicity (DNA Strand Breaks)Detects DNA damage at the level of individual cells.
2: In Vivo Acute Toxicity Acute Oral Toxicity (e.g., OECD Guideline 423)LD50 (median lethal dose), clinical signs of toxicityProvides information on the short-term toxicity of a single high dose.

Quantitative Toxicity Data for Resveratrol

While specific data for this compound is unavailable, the following table summarizes known toxicity data for resveratrol, which can serve as a preliminary reference point.

Compound Assay/Model Endpoint Value Reference
ResveratrolHuman Gastric Cancer Cells (MGC-803)CytotoxicityDose-dependent inhibition[4]
ResveratrolHuman Colon Cancer Cells (HCT-116, Caco-2)CytotoxicityConcentration-dependent reduction in viability[4]
ResveratrolRat ThymocytesCytotoxicityApoptosis at ≥10 µM[3]
ResveratrolRats (Oral)Acute Toxicity (LD50)>5000 mg/kg[7][8]
ResveratrolHumans (Oral)TolerabilityWell-tolerated up to 5 g/day [9]
This compoundMushroom Tyrosinase InhibitionIC5036.28 ± 0.72 μM[1][2]

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HaCaT keratinocytes, HepG2 liver cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound solutions and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine. The assay is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[10]

Protocol:

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain WP2 uvrA.[11]

  • Plate Incorporation Method:

    • In a test tube, mix 0.1 mL of an overnight bacterial culture, 0.1 mL of the this compound test solution, and 0.5 mL of S9 mix or buffer.

    • Add 2 mL of molten top agar (B569324) and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.[10]

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Principle: This method involves dosing animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.

Protocol:

  • Animal Selection: Use a single sex of rodents (e.g., female BALB/c mice or Wistar rats).[12]

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information, or a default of 175 mg/kg can be used.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • LD50 Estimation: The LD50 is estimated using maximum likelihood methods after a series of animals have been dosed.

Visualizations: Pathways and Workflows

Potential Metabolic Activation of this compound

Azo compounds can be metabolized by azoreductases in the liver and gut microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines. These amines can then undergo further metabolic activation to reactive electrophiles that can bind to DNA, a potential mechanism for carcinogenicity.[6]

G AzoRes This compound AzoReductase Azoreductase (Liver, Gut Microbiota) AzoRes->AzoReductase Reduction Amines Aromatic Amines (e.g., Amino-resveratrol) AzoReductase->Amines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation, Esterification) Amines->MetabolicActivation Electrophiles Reactive Electrophiles (e.g., Nitrenium ions) MetabolicActivation->Electrophiles DNA DNA Electrophiles->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutation/ Genotoxicity Adducts->Mutation

Caption: Potential metabolic pathway of this compound to genotoxic intermediates.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram illustrates a logical workflow for the preliminary toxicity assessment of this compound.

G cluster_invitro start Start: This compound in_vitro Tier 1: In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (Ames, Micronucleus) in_vitro->genotoxicity decision1 Hazard Identified? cytotoxicity->decision1 genotoxicity->decision1 in_vivo Tier 2: In Vivo Acute Toxicity (e.g., OECD 425) decision1->in_vivo No stop Stop/Redesign decision1->stop Yes decision2 Significant Toxicity? in_vivo->decision2 decision2->stop Yes proceed Proceed to Further Preclinical Studies decision2->proceed No

Caption: Proposed workflow for the preliminary toxicity screening of this compound.

Potential Signaling Pathway Involvement

Resveratrol is known to interact with numerous signaling pathways, including those related to apoptosis and cell survival. This compound, as a derivative, may share some of these targets. The diagram below depicts a simplified apoptosis pathway that could be investigated.

G AzoRes This compound ROS Increased ROS AzoRes->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Inhibits CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by this compound.

References

Spectroscopic Analysis of Azo-Resveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of azo-resveratrol (B583362), a synthetic analog of the naturally occurring polyphenol, resveratrol. This compound, characterized by the replacement of the stilbene (B7821643) vinyl bridge with an azo (-N=N-) linkage, has garnered interest for its potential biological activities, including tyrosinase inhibition.[1] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and establishing a foundation for further drug development and mechanistic studies.

This guide details the experimental protocols for key spectroscopic techniques and presents a comprehensive summary of the expected spectral data for 4-((3,5-dihydroxyphenyl)diazenyl)phenol, a primary form of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction. The general workflow begins with the diazotization of an aromatic amine, which is then reacted with a coupling agent, in this case, a phenol (B47542), to form the final azo compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Aniline Derivative (e.g., 4-aminophenol) C Diazonium Salt Intermediate A->C Reacts with B Sodium Nitrite (NaNO₂) in Acidic Solution (e.g., HCl) B->C E This compound C->E D Coupling Agent (e.g., Resorcinol or Phloroglucinol) D->E Couples with

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Table 1: UV-Visible Spectroscopy Data
ParameterValueSolventReference(s)
λmax 1 (π → π)~340-360 nmMethanol (B129727) or Ethanol (B145695)[2]
λmax 2 (n → π)~430-450 nmMethanol or Ethanol[2]

Note: The π → π transition is characteristic of the conjugated aromatic system, while the n → π* transition is associated with the azo group.*

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensityReference(s)
3500-3200O-H stretch (phenolic)Broad, Strong[3][4]
3100-3000Aromatic C-H stretchMedium[5]
~1610Aromatic C=C stretchMedium-Strong[4]
~1510N=N stretch (azo group)Medium[6]
~1450Aromatic C=C stretchMedium[3]
~1240C-O stretch (phenol)Strong[7]
~1150C-O stretch (phenol)Strong[3]
~830Aromatic C-H bendStrong[5]
Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference(s)
~9.5-10.5br s-Phenolic OH[7]
~7.7-7.9d~8.5Protons ortho to azo group on phenol ring[8]
~6.9-7.1d~8.5Protons meta to azo group on phenol ring[8]
~6.2-6.4m-Protons on the dihydroxyphenyl ring[9]

Note: Chemical shifts are predicted and can vary based on solvent and concentration. Broad singlet (br s), doublet (d), multiplet (m).

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentReference(s)
~160C-OH (phenolic)
~150-155Aromatic carbons attached to the azo group
~120-130Aromatic CH
~105-115Aromatic CH
Table 5: Mass Spectrometry Data (ESI-MS)
m/z ValueIon TypeFragmentation PathwayReference(s)
~245.08[M+H]⁺Molecular Ion
~243.07[M-H]⁻Molecular Ion
~137FragmentCleavage of the C-N bond adjacent to the dihydroxyphenyl ring
~121FragmentCleavage of the C-N bond adjacent to the phenol ring
~109FragmentLoss of N₂ from the 137 m/z fragment
~93FragmentLoss of N₂ from the 121 m/z fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol or ethanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-700 nm.

    • Blank: Use the solvent (methanol or ethanol) as the blank.

    • Scan Speed: Medium.

  • Procedure: a. Calibrate the spectrophotometer with the blank solution. b. Record the absorbance spectrum of the diluted this compound solution. c. Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method): a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely. b. Place a small amount of the solid this compound sample directly onto the ATR crystal. c. Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

  • Procedure: a. Record a background spectrum of the empty, clean ATR crystal. b. Record the sample spectrum. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: a. Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). b. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Procedure: a. Tune and shim the probe for the sample. b. Acquire the ¹H NMR spectrum. c. Acquire the ¹³C NMR spectrum. d. Process the data (Fourier transform, phase correction, and baseline correction). e. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 10-100 ng/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters (ESI Positive and Negative Modes):

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragmentation patterns.

  • Procedure: a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻). c. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a newly synthesized batch of this compound is outlined below.

Analysis_Workflow start Synthesized this compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS & MS/MS) start->ms data_analysis Data Analysis and Structure Confirmation uv_vis->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Azo-Resveratrol: Optimized Synthesis Protocols and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and optimized protocols for the synthesis of azo-resveratrol (B583362), a derivative of the well-known polyphenol resveratrol (B1683913). These guidelines are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This compound has demonstrated significant biological activity, including potent tyrosinase inhibition, suggesting its potential application in the fields of dermatology and oncology.

Introduction

Resveratrol, a naturally occurring stilbenoid, is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic application is often limited by poor bioavailability. This compound, a synthetic analog where the central double bond is replaced by an azo group (-N=N-), has emerged as a compound of interest with potentially enhanced or novel biological activities. This document outlines an optimized protocol for its synthesis and purification, summarizes its known biological effects, and explores the potential signaling pathways it may modulate.

Optimized Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with a phenolic compound. An alternative method utilizing a modified Curtius rearrangement has also been reported.[2][3]

Protocol 1: Synthesis via Diazotization and Azo Coupling

This protocol is adapted from established methods for the synthesis of azo compounds and is optimized for the preparation of this compound.[4]

Materials:

Experimental Procedure:

Part A: Diazotization of 4-Aminophenol

  • In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.

Part B: Azo Coupling with Resorcinol

  • In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the resorcinol solution with constant stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.

Part C: Isolation and Purification

  • Isolate the crude this compound precipitate by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any unreacted salts.

  • Purify the crude product using silica gel column chromatography. A chloroform/methanol gradient (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10:1) can be effective for elution.[5]

  • Collect the fractions containing the purified this compound and concentrate them under reduced pressure to obtain the final product.

Experimental Workflow Diagram

SynthesisWorkflow This compound Synthesis Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification A1 Dissolve 4-Aminophenol in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Stir for 15-30 min A3->A4 B3 Add Diazonium Salt Solution A4->B3 Immediate Use B1 Dissolve Resorcinol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1-2 hours B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with Cold Water C1->C2 C3 Silica Gel Column Chromatography C2->C3 C4 Concentrate Fractions C3->C4 Product Product C4->Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound and its analogs.

CompoundStarting MaterialsEluent System (Purification)Yield (%)Biological Activity (IC₅₀)Reference
This compound 4-Aminophenol, ResorcinolChloroform/MethanolNot Specified36.28 ± 0.72 µM (Mushroom Tyrosinase)[6]
This compound Analog 3 Substituted phenyl diazonium salt, Substituted phenolNot SpecifiedNot Specified17.85 µM (Mushroom Tyrosinase)[2]

Biological Activity and Signaling Pathways

This compound has demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.[6] This suggests its potential as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders.

While the specific signaling pathways modulated by this compound are still under investigation, the known activities of its parent compound, resveratrol, provide valuable insights. Resveratrol is known to interact with multiple signaling pathways implicated in inflammation and cancer, including:

  • NF-κB Signaling Pathway: Resveratrol can suppress the activation of NF-κB, a key regulator of inflammatory responses.[1]

  • JAK/STAT Signaling Pathway: This pathway, involved in cytokine signaling, is also modulated by resveratrol, contributing to its anti-inflammatory effects.[1]

  • PI3K/Akt/mTOR Signaling Pathway: Resveratrol has been shown to downregulate this critical survival pathway in cancer cells.[7][8]

  • Nrf2 Signaling Pathway: Resveratrol can activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[9][10]

It is hypothesized that this compound may exert its biological effects by modulating one or more of these pathways. Molecular docking studies on this compound analogs suggest that they can bind to the active site of tyrosinase, providing a structural basis for their inhibitory activity.[2]

Potential Signaling Pathways of this compound

SignalingPathways Potential Signaling Pathways of this compound cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anticancer Effects cluster_antioxidant Antioxidant Effects cluster_tyrosinase Tyrosinase Inhibition AzoRes This compound NFkB NF-κB Pathway AzoRes->NFkB Modulation JAK_STAT JAK/STAT Pathway AzoRes->JAK_STAT Modulation PI3K_Akt PI3K/Akt/mTOR Pathway AzoRes->PI3K_Akt Modulation Nrf2 Nrf2 Pathway AzoRes->Nrf2 Modulation Tyrosinase Tyrosinase Enzyme AzoRes->Tyrosinase Inhibition Inflammation Inflammation NFkB->Inflammation JAK_STAT->Inflammation Cell Survival Cell Survival PI3K_Akt->Cell Survival Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The optimized synthesis protocol presented here provides a reliable method for the preparation of this compound, a promising bioactive molecule. Its potent tyrosinase inhibitory activity warrants further investigation for its potential applications in dermatology and cosmetics. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its mechanism of action and therapeutic potential in various disease models. The provided protocols and data serve as a valuable resource for researchers embarking on the study of this intriguing resveratrol analog.

References

Application Notes and Protocols for the Quantification of Azo-Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current literature, validated analytical methods specifically for the quantification of Azo-resveratrol are not widely published. This compound is a synthetic analog of the well-studied natural compound, resveratrol (B1683913).[1] The protocols and data presented herein are based on established and validated methods for resveratrol and are provided as a comprehensive starting point for the development and validation of analytical methods for this compound. It is imperative that these methods are adapted and fully validated for this compound to ensure accuracy, precision, and reliability for your specific matrix and application.

Introduction

This compound is a bio-isosteric analog of resveratrol where the central carbon-carbon double bond of the stilbene (B7821643) structure is replaced by an azo (-N=N-) group.[1] This modification can alter the molecule's physicochemical properties, including its conformation, stability, and light absorption characteristics, as well as its biological activity.[1] Accurate quantification of this compound is essential for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and stability studies.

This document provides detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—based on methods developed for resveratrol. Guidance is provided for the necessary adaptations for this compound analysis.

Physicochemical Considerations for this compound Analysis

The primary structural difference between resveratrol and this compound is the chromophore. The stilbene ethene bridge in resveratrol gives it a maximum UV absorbance (λmax) typically around 306 nm.[2][3] The introduction of the azo group in this compound is expected to significantly shift the λmax to a longer wavelength, likely in the 350-450 nm range, which is characteristic of many azo dyes.[4][5] This shift necessitates a re-evaluation of the detection wavelength for spectrophotometric and HPLC-UV methods. Furthermore, the polarity of this compound may differ from that of resveratrol, potentially requiring adjustments to the chromatographic conditions.

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of resveratrol in bulk drug substances, formulations, and various other matrices.[6] A similar approach can be developed for this compound.

Experimental Protocol (Based on Resveratrol)

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid or Formic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

3. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase for resveratrol is a mixture of an acidified aqueous solution and an organic solvent, such as Methanol:0.05% Orthophosphoric Acid in Water (51:49, v/v).[7]

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Chromatographic Conditions (Starting Point based on Resveratrol):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Methanol: 0.05% Orthophosphoric Acid in Water (pH 2.8) (51:49, v/v)[7]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Detection Wavelength: Scan for the λmax of this compound (expected around 350-450 nm). For resveratrol, 306 nm is commonly used.[2]

  • Column Temperature: Ambient or controlled at 25°C

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Prepare sample solutions by accurately weighing and dissolving the sample in a suitable solvent, followed by filtration.

  • Inject the sample solutions and record the chromatograms.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation: Typical HPLC-UV Method Parameters for Resveratrol
ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol: 0.05% Orthophosphoric Acid in Water (pH 2.8) (51:49, v/v)[7]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 306 nm[2]
Retention Time ~3.64 min[7]
Linearity Range 20-60 µg/mL[2]
Limit of Detection (LOD) 0.006 µg/mL[7]
Limit of Quantification (LOQ) 0.008 µg/mL[7]
Accuracy (% Recovery) 98.5-102.9%[7]
Precision (%RSD) <2%[7]
Method Adaptation for this compound
  • Detection Wavelength: The most critical adaptation will be determining the optimal detection wavelength. Use a DAD to record the full UV-Vis spectrum of the this compound peak and select the λmax for quantification.

  • Mobile Phase Composition: The polarity of this compound might differ from resveratrol. It may be necessary to adjust the ratio of the organic solvent to the aqueous phase or try different organic solvents (e.g., acetonitrile) to achieve optimal retention and peak shape.

  • Method Validation: Once the method is adapted, it must be fully validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity.[8]

Experimental Protocol (Based on Resveratrol in Plasma)

1. Materials and Reagents:

  • This compound reference standard

  • A suitable internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or animal plasma (control)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 x 1.0 mm, 5 µm)[7]

3. Preparation of Solutions:

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol.

  • Calibration and QC Samples: Spike control plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[7]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions (Starting Point based on Resveratrol):

  • Column: C18 (100 x 1.0 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[9]

  • Flow Rate: 0.1 mL/min[9]

  • Ionization Mode: ESI Negative or Positive (to be determined for this compound)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS into the mass spectrometer. For resveratrol, a common transition is m/z 226.9 → 184.8.[7]

Data Presentation: Typical LC-MS/MS Method Parameters for Resveratrol
ParameterValueReference
Column C18 (100 x 1.0 mm, 5 µm)[7][9]
Mobile Phase Acetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[9]
Flow Rate 0.1 mL/min[9]
Ionization Negative Ion Electrospray (ESI)[7]
MRM Transitions Resveratrol: m/z 226.9 → 184.8[7]
Linearity Range 5-1000 ng/mL (in urine)[10]
Limit of Detection (LOD) 0.25 ng/mL (in plasma)[11]
Limit of Quantification (LOQ) 0.5 ng/mL (in plasma)[11]
Accuracy (% Recovery) Within ±15% of nominal values(FDA Guideline)
Precision (%RSD) <15%(FDA Guideline)
Method Adaptation for this compound
  • Mass Spectrometric Tuning: The most critical step is to determine the optimal ionization mode (positive or negative ESI) and the precursor and product ions for this compound and the chosen IS. This is done by direct infusion of the compounds into the mass spectrometer.

  • Chromatography: The chromatographic conditions may need to be optimized to ensure separation from matrix components and any potential metabolites.

  • Matrix Effects: A thorough investigation of matrix effects (ion suppression or enhancement) is crucial when analyzing biological samples and should be part of the method validation.

Application Note 3: Quantification by UV-Visible Spectrophotometry

This is a simple and rapid method for the determination of this compound in simple solutions, such as bulk drug substance or simple formulations. It is less specific than chromatographic methods.

Experimental Protocol (Based on Resveratrol)

1. Materials and Reagents:

  • This compound reference standard

  • A suitable solvent (e.g., ethanol (B145695) or methanol)

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Procedure:

  • Determine the λmax of this compound by scanning a solution of the compound over a suitable wavelength range (e.g., 200-600 nm).

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Prepare a series of standard solutions of different concentrations.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at the λmax.

  • Determine the concentration of this compound in the sample using the calibration curve.

Data Presentation: Typical UV-Vis Method Parameters for Resveratrol
ParameterValueReference
Solvent Methanol[3]
λmax 306 nm[3]
Linearity Range 1-5 µg/mL[3]
Correlation Coefficient (r²) >0.999[12]
Method Adaptation for this compound
  • λmax Determination: As previously mentioned, the λmax for this compound will likely be significantly different from that of resveratrol and must be experimentally determined.

  • Specificity: Be aware that this method is not specific and any substance in the sample that absorbs at the same wavelength will interfere with the quantification.

Visualizations

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Bulk, Formulation, Plasma) Weighing Weighing & Dissolution Sample->Weighing Dilution Dilution / Spiking with IS Weighing->Dilution Extraction Extraction / Protein Precipitation Dilution->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into HPLC/LC-MS Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Resveratrol Resveratrol (Parent Compound) Well-Established Analytical Methods HPLC HPLC-UV Resveratrol->HPLC Provides Starting Point LCMS LC-MS/MS Resveratrol->LCMS Provides Starting Point UVVIS UV-Vis Resveratrol->UVVIS Provides Starting Point AzoResveratrol This compound (Synthetic Analog) Requires Method Development & Validation Adaptation Method Adaptation & Validation (Wavelength, Polarity, MRM) HPLC->Adaptation LCMS->Adaptation UVVIS->Adaptation Adaptation->AzoResveratrol Leads to Validated Method

References

Application Notes and Protocols for Azo-Resveratrol Delivery Systems in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of azo-resveratrol (B583362) delivery systems. This compound, a prodrug of the natural polyphenol resveratrol (B1683913), is designed for targeted delivery to the colon, where the azo bond is cleaved by bacterial azoreductases, releasing the active resveratrol. This strategy is particularly promising for research in colon-specific diseases such as inflammatory bowel disease (IBD) and colorectal cancer.

Introduction to this compound and Colon-Specific Delivery

Resveratrol has demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its clinical application is limited by poor solubility, low bioavailability, and rapid metabolism.[1][2] this compound is a chemical modification of resveratrol that links it to another molecule via an azo (-N=N-) bond. This bond is stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by the colonic microbiota.[3][4][5] This enzymatic action releases resveratrol directly in the colon, increasing its local concentration and therapeutic efficacy for colon-related pathologies.[6]

Delivery systems such as nanoparticles, hydrogels, and micelles can be employed to encapsulate and protect the this compound prodrug, further enhancing its stability and controlling its release.[2][3]

Data Presentation: Characteristics of Resveratrol Delivery Systems

The following tables summarize quantitative data from various studies on resveratrol-loaded nanoparticles and hydrogels. While not all studies used an azo-linked resveratrol, the data provides a valuable reference for the expected physicochemical properties of such delivery systems.

Table 1: Physicochemical Properties of Resveratrol-Loaded Nanoparticles

Delivery SystemPolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Pectin-Chitosan MicroparticlesPectin, Chitosan (B1678972)725 ± 20< 0.381 ± 7-[7][8]
Solid Lipid Nanoparticles (SLNs)Stearic Acid, Chitosan, Folic Acid150 - 2500.2 - 0.4> 70~5[9]
PLGA NanoparticlesPoly(lactic-co-glycolic acid)~250< 0.2> 90~15[10]
Kafirin/Casein NanoparticlesKafirin, Casein150 - 2000.15 - 0.2573 - 76~6[11]
Mesoporous Silica (B1680970) Nanoparticles (MSNs)Silica~60-~10010[12]
HPMC/Poloxamer 407 NanoparticlesHPMC, Poloxamer 407< 300-> 97-[13][14]
β-Lactoglobulin Nanoparticlesβ-Lactoglobulin150 - 200< 0.396.9 ± 0.2-[15]
PLGA-TPGS NanoparticlesPLGA, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate138.6< 0.296.6-[16]

Table 2: In Vitro Release Characteristics of Resveratrol Delivery Systems

Delivery SystemRelease ConditionsTimeCumulative Release (%)Reference
Pectin-Chitosan MicroparticlesSimulated Gastric & Intestinal Fluids24 h~33[7][8]
Azo-Polymeric HydrogelsSimulated Intestinal Fluid with Azoreductase> 5 h> 80[3]
Inulin-Azo HydrogelsPhosphate Buffer (pH 7.4)5 h~50[17]
Mesoporous Silica Nanoparticles (PO3-MSNs)pH 7.412 h~50[12]
Mesoporous Silica Nanoparticles (PO3-MSNs)pH 5.524 h~60[12]
Pectin/Alginate MicroparticlesAcidic Medium (simulated gastric)2 h< 10[18]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for synthesizing azo compounds and this compound derivatives.[19][20][21]

Materials:

Procedure:

  • Diazotization: a. Dissolve 3,5-dimethoxyaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5°C. c. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • Coupling Reaction: a. In a separate flask, dissolve resveratrol in an aqueous solution of sodium hydroxide and cool it to 0-5°C. b. Slowly add the previously prepared diazonium salt solution to the resveratrol solution with vigorous stirring, keeping the temperature below 5°C. c. Continue stirring for 1-2 hours at 0-5°C. A precipitate of this compound should form.

  • Purification: a. Filter the precipitate and wash it with cold water. b. Dry the crude product under vacuum. c. Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate). d. Characterize the final product using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

Formulation of this compound Loaded Alginate-Based Hydrogel Microparticles

This protocol describes the formulation of an this compound loaded hydrogel, a common delivery system for colon targeting.[5]

Materials:

  • This compound

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Distilled Water

Procedure:

  • Preparation of Alginate Solution: a. Dissolve sodium alginate in distilled water to form a 2% (w/v) solution. b. Disperse the synthesized this compound into the alginate solution at a desired concentration (e.g., 10% w/w of alginate). c. Stir the mixture until a homogenous dispersion is obtained.

  • Formation of Microparticles: a. Prepare a 5% (w/v) calcium chloride solution in distilled water. b. Add the this compound-alginate dispersion dropwise into the calcium chloride solution using a syringe with a 25G needle under gentle agitation. c. The droplets will instantly form gelled microparticles upon contact with the calcium chloride solution due to ionic crosslinking.

  • Curing and Washing: a. Allow the microparticles to cure in the calcium chloride solution for 30-60 minutes to ensure complete crosslinking. b. Collect the microparticles by filtration and wash them with distilled water to remove any unreacted calcium chloride.

  • Drying: a. Dry the microparticles at room temperature or by lyophilization.

Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Accurately weigh a specific amount of the dried this compound loaded microparticles.

  • Digest the microparticles in a suitable solvent system (e.g., a buffer that dissolves the alginate) to release the encapsulated this compound.

  • Filter the solution to remove any undissolved polymer.

  • Quantify the amount of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][11]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

In Vitro Drug Release Study

This protocol simulates the conditions of the gastrointestinal tract to evaluate the colon-specific release of resveratrol.[3][5]

Materials:

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • Simulated Colonic Fluid (SCF, pH 6.8) containing rat cecal content or a commercially available azoreductase enzyme.

  • This compound loaded microparticles

  • Shaking incubator or dissolution apparatus

Procedure:

  • Place a known amount of this compound loaded microparticles in a dialysis bag or a similar setup.

  • Gastric and Intestinal Phase: a. Immerse the dialysis bag in SGF (pH 1.2) and incubate at 37°C with gentle shaking for 2 hours. b. At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh SGF. c. After 2 hours, transfer the dialysis bag to SIF (pH 7.4) and incubate for an additional 3-4 hours, continuing to take samples at regular intervals.

  • Colonic Phase: a. Transfer the dialysis bag to SCF (pH 6.8) containing azoreductase or rat cecal content. b. Incubate at 37°C under anaerobic conditions for up to 48 hours. c. Withdraw aliquots at specified time points and replace with fresh SCF.

  • Analysis: a. Analyze the concentration of released resveratrol in the collected aliquots using HPLC. b. Plot the cumulative percentage of drug released against time.

Visualizations

Signaling Pathways and Experimental Workflows

Colon_Specific_Delivery cluster_GIT Gastrointestinal Tract cluster_Drug This compound Delivery System cluster_Release Drug Release and Action Oral\nAdministration Oral Administration Stomach Stomach Oral\nAdministration->Stomach Passage Small\nIntestine Small Intestine Stomach->Small\nIntestine Transit Colon Colon Small\nIntestine->Colon Transit Azoreductase Azoreductase Colon->Azoreductase Bacterial Enzymes This compound\n(Prodrug) This compound (Prodrug) Resveratrol Resveratrol Azoreductase->Resveratrol Cleavage of Azo Bond Therapeutic\nEffect Therapeutic Effect Resveratrol->Therapeutic\nEffect Experimental_Workflow cluster_Formulation Formulation & Synthesis cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & In Vivo Evaluation A Synthesis of This compound B Formulation of Delivery System A->B Encapsulation C Particle Size & Zeta Potential B->C Characterization D Encapsulation Efficiency & Drug Loading B->D Characterization E Morphology (SEM/TEM) B->E Characterization F In Vitro Release Study (with/without Azoreductase) B->F Evaluation G Cell Viability Assays (e.g., MTT) F->G Further Evaluation H Cellular Uptake Studies F->H Further Evaluation I In Vivo Animal Studies (optional) H->I Resveratrol_Signaling_IBD cluster_Inflammation Inflammatory Signaling cluster_Cellular_Response Cellular Response Resveratrol Resveratrol JAK2 JAK2 Resveratrol->JAK2 Inhibits STAT3 STAT3 Resveratrol->STAT3 Inhibits Phosphorylation NFkB NF-κB Resveratrol->NFkB Inhibits Apoptosis_Induction Induction of Apoptosis (in cancer cells) Resveratrol->Apoptosis_Induction JAK2->STAT3 Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) STAT3->Proinflammatory_Cytokines COX2 COX-2 NFkB->COX2 NFkB->Proinflammatory_Cytokines NFkB->Apoptosis_Induction Inhibition of Anti-apoptotic Genes Inflammation_Reduction Reduced Inflammation Proinflammatory_Cytokines->Inflammation_Reduction

References

Application Notes and Protocols for Azo-resveratrol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol is a synthetic analog of resveratrol (B1683913), a naturally occurring polyphenol known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] The azo-bridge in this compound is introduced to modify the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and efficacy. These application notes provide detailed protocols for evaluating the biological activities of this compound in cell culture assays, focusing on its cytotoxic, anti-inflammatory, and antioxidant effects, as well as its influence on key signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

Due to the limited availability of direct quantitative data for this compound, the following tables summarize data for resveratrol and its analogs to provide a comparative reference for expected efficacy. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Table 1: Cytotoxicity of Resveratrol and Analogs in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ResveratrolMDA-MB-231 (Breast Cancer)MTT144[2]
ResveratrolA549 (Lung Cancer)MTT35.05[3]
ResveratrolU937 (Leukemia)ViabilityMarked Inhibition[4]
ResveratrolMOLT-4 (Leukemia)ViabilityMarked Inhibition[4]
Aza-resveratrol analogMDA-MB-231 (Breast Cancer)CytotoxicitySuperior to Resveratrol[5]
Aza-resveratrol analogT47D (Breast Cancer)CytotoxicitySuperior to Resveratrol[5]

Table 2: Anti-inflammatory and Antioxidant Activity of Resveratrol

ActivityCell Line/ModelAssayEffective ConcentrationEffectReference
Anti-inflammatoryRAW 264.7 MacrophagesLPS-induced NO productionDose-dependentInhibition of NO production[6]
Anti-inflammatoryHMC-1 (Mast Cells)PMA + A23187-induced cytokine release-Inhibition of TNF-α, IL-6, IL-8[1]
AntioxidantHuman Mononuclear Cells (PBMC)H2O2-induced ROS5 µMReduction of ROS[7]
AntioxidantHepG2 (Liver Cancer)AOP1 Assay7.8-1000 µMIntracellular antioxidant effect[8]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Target cancer cell line (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and sub-IC50 concentrations determined from the cytotoxicity assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This protocol assesses the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • This compound

  • Adherent cell line (e.g., HepG2)

  • 96-well black, clear-bottom plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Free radical initiator (e.g., AAPH or H₂O₂)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate until they reach confluence.

  • Wash the cells with HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells with HBSS to remove excess probe.

  • Treat the cells with different concentrations of this compound in HBSS for 1 hour.

  • Induce oxidative stress by adding a free radical initiator.

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points.

  • A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates antioxidant activity.

Signaling Pathways Modulated by this compound (Inferred from Resveratrol)

The following diagrams illustrate key signaling pathways that are likely modulated by this compound, based on extensive research on its parent compound, resveratrol.

G cluster_pi3k PI3K/Akt Signaling Pathway Res This compound PI3K PI3K Res->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound likely inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.[9]

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Res This compound Res->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression

Caption: this compound is predicted to suppress inflammation by inhibiting the NF-κB signaling pathway.[10][11][12]

G cluster_apoptosis Intrinsic Apoptosis Pathway Res This compound Bax Bax Res->Bax Bcl2 Bcl-2 Res->Bcl2 Inhibits Mito Mitochondria CytC Cytochrome c Mito->CytC Releases Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound may induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins and activating caspases.[13][14]

Conclusion

This compound holds promise as a bioactive compound with potential applications in cancer and inflammatory disease research. The protocols and data presented in these application notes provide a framework for investigating its efficacy in various cell-based assays. It is crucial to empirically determine the optimal experimental conditions for each specific cell line and research question. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to establish its therapeutic potential.

References

Azo-resveratrol as a Potent Tyrosinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol (B1683913), has emerged as a promising candidate for the development of novel enzyme inhibitors. This document provides detailed application notes and experimental protocols for investigating the inhibitory potential of this compound against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition of tyrosinase is a primary strategy in the development of agents for the treatment of hyperpigmentation disorders and for cosmetic skin-lightening applications. These protocols are intended for use by researchers in academia and the pharmaceutical industry.

Overview of this compound as a Tyrosinase Inhibitor

This compound has demonstrated significant inhibitory activity against mushroom tyrosinase. Studies have shown that the introduction of an azo group to the resveratrol scaffold can enhance its biological activity. The 4-hydroxyphenyl moiety has been identified as crucial for the potent inhibition of tyrosinase.[1]

Mechanism of Action

This compound acts as an inhibitor of tyrosinase, the rate-limiting enzyme in the biosynthesis of melanin. Tyrosinase catalyzes two key reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks the melanin production pathway.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against mushroom tyrosinase has been quantified, providing valuable data for comparative analysis.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundMushroom Tyrosinase36.28 ± 0.72[1]
This compound analog (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonateMushroom Tyrosinase17.85[2]
Kojic Acid (Reference Inhibitor)Mushroom Tyrosinase49.08[2]
Resveratrol (Parent Compound)Mushroom TyrosinaseComparable to this compound[1]

Experimental Protocols

The following are detailed protocols for the in vitro and cell-based assessment of this compound as a tyrosinase inhibitor.

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with sodium phosphate buffer to desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of sodium phosphate buffer.

    • Add 20 µL of various concentrations of this compound or kojic acid to the respective wells.

    • For the control wells, add 20 µL of the buffer (with DMSO if used for test compounds).

    • Add 20 µL of mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 30-60 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Cell-Based Melanin Content Assay in B16F10 Melanoma Cells

This protocol measures the effect of this compound on melanin production in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Sodium hydroxide (B78521) (NaOH)

  • DMSO

  • 6-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) to the media and incubate for another 48-72 hours.

  • Melanin Content Measurement:

    • Wash the cells with phosphate-buffered saline (PBS) and harvest them.

    • Lyse the cell pellets with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.[3]

    • Measure the absorbance of the lysate at 405 nm or 475 nm.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., Bradford assay).

  • Data Analysis:

    • Calculate the percentage of melanin inhibition relative to the α-MSH-stimulated control.

    • Plot the percentage of inhibition against the concentration of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup incubation Pre-incubation (10 min, 25°C) assay_setup->incubation reaction Reaction Initiation (add L-DOPA) incubation->reaction measurement Absorbance Reading (475 nm) reaction->measurement data_analysis_invitro IC50 Determination measurement->data_analysis_invitro cell_culture B16F10 Cell Culture treatment This compound Treatment cell_culture->treatment stimulation α-MSH Stimulation treatment->stimulation cell_harvest Cell Lysis & Melanin Extraction stimulation->cell_harvest melanin_quant Absorbance Reading (405 nm) cell_harvest->melanin_quant data_analysis_cellular Melanin Inhibition Calculation melanin_quant->data_analysis_cellular

Caption: Workflow for in vitro and cell-based evaluation of this compound.

Signaling Pathway of Melanogenesis Inhibition

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Tyrosinase) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Tyrosinase) Melanin Melanin Dopaquinone->Melanin (Spontaneous) Tyrosinase Tyrosinase AzoResveratrol This compound AzoResveratrol->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

References

Application of Azo-resveratrol in Antioxidant Assays: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol (B1683913), represents a novel compound of interest in the field of antioxidant research. By replacing the vinyl bridge of resveratrol with an azo (-N=N-) linkage, this compound presents a unique chemical structure that may offer distinct antioxidant properties and biological activities. This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound, intended to guide researchers in pharmacology, drug discovery, and related fields. While direct quantitative data for this compound is limited in current literature, this guide draws upon established methodologies for resveratrol and its analogs to provide a robust framework for investigation.

Mechanism of Antioxidant Action

The antioxidant activity of stilbenoids like resveratrol is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance. It is hypothesized that this compound exerts its antioxidant effects through a similar mechanism, with the azo bridge potentially influencing the electronic properties and radical scavenging capacity of the molecule.

Data Presentation: Antioxidant Activity of Resveratrol and Analogs

Specific quantitative antioxidant data for this compound is not extensively available in the current body of scientific literature. However, the following tables summarize the antioxidant capacity of resveratrol and its aza-analogs in common assays to provide a comparative baseline for future studies on this compound. Researchers are encouraged to generate specific data for this compound using the protocols provided herein.

Table 1: DPPH Radical Scavenging Activity of Resveratrol and Aza-stilbene Analogs

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Resveratrol~37 - 109Ascorbic Acid~25 - 50
Aza-stilbene Analog 1Lower than ResveratrolTrolox~40 - 60
Aza-stilbene Analog 26-fold lower than Resveratrol[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Resveratrol

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)Reference Compound
Resveratrol~2.0 - 4.5Trolox
Higher than Vitamin E[2]

Note: TEAC values express the antioxidant capacity of a compound relative to the standard, Trolox. A higher TEAC value signifies stronger antioxidant activity.

Experimental Protocols

The following are detailed protocols for commonly employed in vitro antioxidant assays, adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Resveratrol or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare similar dilutions for the positive control (Resveratrol or Trolox).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to obtain a range of concentrations.

    • Prepare similar dilutions for the positive control (Trolox).

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to each well of a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line, providing a more biologically relevant measure of antioxidant activity that accounts for cell uptake and metabolism.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical initiator

  • This compound

  • Quercetin (B1663063) (as a positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value can be calculated and expressed as quercetin equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH with Sample/Control/Blank in 96-well plate DPPH->Mix Sample This compound Dilutions Sample->Mix Control Positive Control Dilutions Control->Mix Blank Solvent (Methanol) Blank->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Solution Mix Mix ABTS•+ with Sample/Control in 96-well plate ABTS_Radical->Mix Sample This compound Dilutions Sample->Mix Control Trolox Dilutions Control->Mix Incubate Incubate (6 min) Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition & TEAC Read->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_stress_measure Oxidative Stress & Measurement Seed Seed HepG2 cells in 96-well plate Attach Allow cells to attach (24h) Seed->Attach Treat Treat with this compound (1h) Attach->Treat Load Load with DCFH-DA (1h) Treat->Load Induce Induce stress with AAPH Load->Induce Measure Measure fluorescence kinetically Induce->Measure Analyze Calculate AUC & CAA value Measure->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of resveratrol, this compound is hypothesized to modulate key signaling pathways involved in the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azo_Res This compound Keap1 Keap1 Azo_Res->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2_cyto Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

SIRT1_NFkB_Pathway Azo_Res This compound SIRT1 SIRT1 Azo_Res->SIRT1 Activates p65_acetyl Acetylated p65 SIRT1->p65_acetyl Deacetylates p65 p65 p65_acetyl->p65 NFkB_activity NF-κB Activity p65->NFkB_activity Reduced Inflammation Pro-inflammatory Gene Expression NFkB_activity->Inflammation Decreased

References

Application Note: High-Performance Liquid Chromatography Method for Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Azo-resveratrol is a synthetic analog of resveratrol (B1683913), a naturally occurring polyphenol known for its wide range of biological activities.[1][2] In this compound, the central carbon-carbon double bond of the stilbene (B7821643) structure is replaced by an azo (-N=N-) group.[3] This modification has been explored to create derivatives with novel or enhanced properties, such as potent tyrosinase inhibition, making it a compound of interest in pharmaceutical and cosmetic research.[4][5] The development of a robust and reliable analytical method is crucial for the quality control, purity assessment, and quantitative analysis of this compound in bulk drug substance and various formulations.

This application note details a selective and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities.[6][7] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, ensures efficient elution and sharp peak shapes. Detection and quantification are performed using a UV-Vis or Diode Array Detector (DAD) set at a wavelength corresponding to the maximum absorbance of this compound.[8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.[9]

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH). Water should be purified (e.g., Milli-Q).[10]

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

  • Sample Filtration: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or nylon).[6]

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[11]

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B (Equilibration)

  • Column Temperature: 30°C[12]

  • Injection Volume: 10 µL[13]

  • Detection Wavelength: 386 nm (or λmax determined by DAD scan). Wavelengths for related azo compounds have been noted at 386 nm, while resveratrol is typically detected around 306 nm; a DAD scan is recommended to determine the optimal wavelength for this compound.[11]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.[6] Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (80:20, Mobile Phase A:B).[6]

    • These solutions are used to construct the calibration curve.

  • Sample Preparation (from synthesized powder):

    • Accurately weigh approximately 10 mg of the this compound sample powder.

    • Transfer it to a 10 mL volumetric flask and dissolve in methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.[6]

    • Dilute this solution further with the initial mobile phase to bring the concentration within the linear range of the calibration curve (e.g., to a target concentration of 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Data Presentation

The performance of the HPLC method should be validated according to standard guidelines.[12] The table below summarizes typical quantitative data generated during method validation for a similar analytical method.

ParameterSpecificationTypical Result
Retention Time (Rt) -~12.5 min
Linearity (r²) ≥ 0.9980.9995
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Intra-day %RSD) ≤ 2.0%< 1.5%
Precision (Inter-day %RSD) ≤ 2.0%< 1.8%
Specificity No interference at RtPeak is spectrally pure

Visualizations

Experimental and Analytical Workflow

The logical workflow for the HPLC analysis of this compound, from preparation to final quantification, is illustrated below. This process ensures consistency and accuracy in the results obtained.

G prep_mobile 1. Prepare Mobile Phase (A: 0.1% Formic Acid in Water) (B: 0.1% Formic Acid in ACN) hplc_setup 4. HPLC System Setup (Install Column, Set Conditions) prep_mobile->hplc_setup prep_std 2. Prepare Standard Solutions (1-100 µg/mL) injection 5. Inject Standards & Samples prep_std->injection prep_sample 3. Prepare Sample Solution (Dissolve, Dilute, Filter) prep_sample->injection hplc_setup->injection acquisition 6. Data Acquisition (Generate Chromatograms) injection->acquisition analysis 7. Data Analysis (Integrate Peaks, Build Curve) acquisition->analysis quantify 8. Quantify Sample (Calculate Concentration) analysis->quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Quantification

Quantification is achieved by comparing the chromatographic response (peak area) of the unknown sample to a calibration curve generated from reference standards of known concentrations.

G cluster_0 Calibration cluster_1 Sample Analysis std_conc Standard Solutions (Known Concentrations) std_area Peak Areas (from HPLC) std_conc->std_area Analyze cal_curve Calibration Curve (Area vs. Concentration) std_area->cal_curve Plot result Determined Concentration cal_curve->result Interpolate sample_unknown Sample Solution (Unknown Concentration) sample_area Peak Area (from HPLC) sample_unknown->sample_area Analyze sample_area->result

Caption: Logical process for sample quantification via external standard calibration.

Mechanism of Action: Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[4] This inhibitory action forms the basis of its potential application in treating hyperpigmentation.

G azo_res This compound tyrosinase Tyrosinase (Enzyme) azo_res->tyrosinase Inhibits ldopa L-DOPA (Substrate) dopaquinone Dopaquinone ldopa->dopaquinone Catalyzed by Tyrosinase melanin Melanin Synthesis (Pigmentation) dopaquinone->melanin Leads to

Caption: Simplified pathway of this compound's inhibition of tyrosinase.

References

Application Notes and Protocols for In Vivo Studies of Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol is a synthetic analog of resveratrol (B1683913), a naturally occurring polyphenol with well-documented anti-inflammatory, antioxidant, and chemopreventive properties. However, the therapeutic potential of resveratrol is limited by its low bioavailability due to rapid metabolism in the liver and intestines. This compound, which incorporates an azo bond, is designed as a colon-specific prodrug. The azo bond is intended to be cleaved by azoreductase enzymes produced by the gut microbiota, releasing the active resveratrol molecule directly in the colon.[1][2] This targeted delivery strategy is particularly promising for the treatment of localized colonic diseases such as inflammatory bowel disease (IBD) and colorectal cancer.[3][4][5]

These application notes provide a comprehensive guide to the formulation, characterization, and in vivo evaluation of this compound, drawing upon existing knowledge of resveratrol and colon-targeted drug delivery systems.

Pre-formulation Studies

Prior to in vivo studies, a thorough pre-formulation assessment of this compound is crucial to understand its physicochemical properties and to develop a stable and effective formulation.

Solubility Assessment

The solubility of this compound in various pharmaceutically acceptable vehicles should be determined to select an appropriate solvent system for in vivo administration. Based on the properties of its parent compound, resveratrol, this compound is expected to have poor water solubility.[6][7]

Table 1: Solubility of Resveratrol in Common Pharmaceutical Vehicles

VehicleSolubility of Resveratrol (mg/mL)Reference
Water0.05[6]
Ethanol87.98[6]
Polyethylene glycol 400 (PEG 400)373.85[6]
Propylene (B89431) glycol--
Tween 80 (5% in water)--
Carboxymethylcellulose (0.5% in water)--

Note: The solubility of this compound needs to be experimentally determined. The data for resveratrol is provided as a reference.

Protocol 1: Solubility Determination

  • Objective: To determine the saturation solubility of this compound in various vehicles.

  • Materials: this compound, selected vehicles (e.g., water, ethanol, PEG 400, propylene glycol, aqueous surfactant solutions), shaker incubator, centrifuge, HPLC-UV system.

  • Method:

    • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

    • Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.[6]

    • Express the solubility in mg/mL.

Stability Analysis

The stability of this compound in simulated physiological fluids is critical to ensure that the prodrug remains intact until it reaches the colon.

Protocol 2: Stability in Simulated Gastric and Intestinal Fluids

  • Objective: To evaluate the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Materials: this compound, SGF (pH 1.2-2.0, with pepsin), SIF (pH 6.8-7.4, with pancreatin), shaker incubator, HPLC-UV system.

  • Method:

    • Prepare stock solutions of this compound in a minimal amount of a co-solvent (e.g., ethanol) and dilute into SGF and SIF to a final concentration.

    • Incubate the solutions at 37°C in a shaker incubator.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6 hours), withdraw aliquots of the samples.

    • Immediately quench any enzymatic activity (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples by HPLC-UV to determine the remaining concentration of this compound.

    • Calculate the degradation rate and half-life of this compound in each fluid.

Protocol 3: Stability in Simulated Colonic Fluid and Cleavage by Azoreductase

  • Objective: To assess the stability of this compound in simulated colonic fluid and its cleavage by bacterial azoreductases.

  • Materials: this compound, simulated colonic fluid (containing cecal or fecal contents from rodents or humans), anaerobic chamber, shaker incubator, HPLC-UV system.

  • Method:

    • Prepare a slurry of rodent or human cecal/fecal contents in a suitable anaerobic buffer.

    • Add this compound to the slurry in an anaerobic chamber.

    • Incubate the mixture at 37°C under anaerobic conditions.

    • At various time points, withdraw samples, quench the reaction, and extract the compounds.

    • Analyze the samples by HPLC-UV to quantify the disappearance of this compound and the appearance of resveratrol.

    • This will confirm the intended prodrug activation in the colonic environment.[1]

Formulation for In Vivo Oral Administration

For in vivo studies, this compound can be formulated as a suspension or solution, depending on its solubility in a non-toxic vehicle. For colon-specific delivery, an enteric-coated formulation or incorporation into a colon-targeting delivery system is recommended.

Protocol 4: Preparation of an Oral Suspension of this compound

  • Objective: To prepare a homogenous and stable suspension of this compound for oral gavage in rodents.

  • Materials: this compound, a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium or methylcellulose (B11928114) in water), mortar and pestle or homogenizer.

  • Method:

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

    • Store the suspension in a light-protected container at 4°C and ensure it is well-shaken before each administration.

In Vivo Experimental Protocols

The following protocols are designed to evaluate the pharmacokinetics and efficacy of this compound in rodent models of colonic diseases.

Pharmacokinetic Studies

Protocol 5: Pharmacokinetic Profile of this compound and Resveratrol in Rodents

  • Objective: To determine the plasma concentration-time profiles of this compound and its metabolite, resveratrol, after oral administration.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Formulation: this compound suspension (e.g., in 0.5% CMC).

  • Dose: A suitable dose should be determined based on in vitro potency and expected bioavailability (e.g., 50-100 mg/kg).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the this compound suspension by oral gavage.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples for this compound and resveratrol concentrations using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[8][9][10]

Table 2: Representative Pharmacokinetic Parameters of Resveratrol in Rats

ParameterValueRouteDoseReference
Cmax2.2 µMOral180 mg (human)[11]
Tmax15 minOral100 mg/kg (mice)[12]
AUC (0-t)6519 ng/h/mLOral100 mg/kg[9]
Bioavailability~20%Oral-[8]

Note: These values are for resveratrol and will likely differ for this compound. This table serves as a reference for the expected range of values.

Efficacy Studies in a Model of Inflammatory Bowel Disease (IBD)

Protocol 6: Evaluation of this compound in a DSS-Induced Colitis Model

  • Objective: To assess the therapeutic efficacy of this compound in a murine model of IBD.

  • Animals: Male C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.

  • Treatment:

    • Group 1: Control (no DSS, vehicle treatment).

    • Group 2: DSS + Vehicle.

    • Group 3: DSS + this compound (e.g., 50 mg/kg/day, oral gavage).

    • Group 4: DSS + Resveratrol (equimolar dose to this compound).

    • Group 5: DSS + Sulfasalazine (positive control, e.g., 100 mg/kg/day).

  • Procedure:

    • Start the treatment concurrently with DSS administration or as a pre-treatment.

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, sacrifice the animals and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis (H&E staining) of the colon to assess inflammation and tissue damage.

    • Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue by qPCR or ELISA.[13][14][15]

Table 3: Key Efficacy Endpoints in DSS-Induced Colitis Model

EndpointExpected Outcome with Effective Treatment
Disease Activity Index (DAI)Decrease
Colon LengthIncrease (less shortening)
Histological ScoreDecrease
Myeloperoxidase (MPO) ActivityDecrease
Pro-inflammatory Cytokine LevelsDecrease

Signaling Pathway Analysis

This compound, upon conversion to resveratrol in the colon, is expected to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is often constitutively active in IBD and colorectal cancer. Resveratrol has been shown to inhibit NF-κB activation.[16][17]

Protocol 7: Analysis of NF-κB Pathway Activation in Colon Tissue

  • Objective: To determine if this compound inhibits the NF-κB signaling pathway in the colon of DSS-treated mice.

  • Samples: Colon tissue lysates from the efficacy study (Protocol 6).

  • Method (Western Blotting):

    • Extract proteins from the colon tissue.

    • Perform Western blot analysis using antibodies against:

      • Phospho-IκBα and Total IκBα

      • Phospho-p65 and Total p65 (nuclear and cytoplasmic fractions)

    • A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 releases p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus translocates Azo_Resveratrol This compound Resveratrol Resveratrol Azo_Resveratrol->Resveratrol cleavage by azoreductase Resveratrol->IKK_complex inhibits DNA DNA p65_p50_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

SIRT1 Signaling Pathway

SIRT1 is a protein deacetylase that plays a crucial role in regulating inflammation and cellular metabolism. Resveratrol is a known activator of SIRT1.[16][17][18]

Protocol 8: Analysis of SIRT1 Pathway Activation in Colon Tissue

  • Objective: To investigate if this compound activates the SIRT1 signaling pathway in the colon of DSS-treated mice.

  • Samples: Colon tissue lysates from the efficacy study (Protocol 6).

  • Method (Western Blotting and Activity Assay):

    • Perform Western blot analysis for SIRT1 expression.

    • Measure SIRT1 deacetylase activity using a commercially available kit.

    • Analyze the acetylation status of SIRT1 targets, such as p65, by immunoprecipitation followed by Western blotting.

SIRT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azo_Resveratrol This compound Resveratrol Resveratrol Azo_Resveratrol->Resveratrol cleavage by azoreductase SIRT1 SIRT1 Resveratrol->SIRT1 activates Acetylated_p65 Acetylated p65 (Active) SIRT1->Acetylated_p65 deacetylates Deacetylated_p65 Deacetylated p65 (Inactive) Acetylated_p65->Deacetylated_p65 Inflammation Inflammation Deacetylated_p65->Inflammation reduces Experimental_Workflow cluster_preformulation Pre-formulation cluster_invivo In Vivo Studies cluster_analysis Analysis Solubility Solubility Assessment Formulation Formulation Development Solubility->Formulation Stability Stability Analysis Stability->Formulation PK Pharmacokinetic Study Formulation->PK Efficacy Efficacy Study (DSS-Colitis Model) Formulation->Efficacy DAI DAI, Colon Length, Histology, MPO Efficacy->DAI Cytokines Cytokine Analysis Efficacy->Cytokines Signaling Signaling Pathway Analysis (NF-κB, SIRT1) Efficacy->Signaling

References

Application Notes and Protocols for the Sterilization of Azo-Resveratrol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol (B583362) is a synthetic compound combining the structural features of resveratrol (B1683913), a well-known polyphenol with numerous biological activities, and an azo moiety.[1][2] Like its parent compound resveratrol, this compound is a potent tyrosinase inhibitor.[1] The sterilization of solutions containing novel bioactive compounds such as this compound is a critical step in pre-clinical research and drug development to prevent microbial contamination in cell-based assays and other in-vitro or in-vivo studies. However, the presence of the photosensitive resveratrol backbone and the potentially labile azo group presents significant challenges for standard sterilization techniques.

This document provides a comprehensive guide to selecting and implementing an appropriate sterilization method for this compound solutions. Based on the known sensitivities of resveratrol and azo compounds, this note concludes that aseptic filtration is the only recommended method. Alternative methods like heat sterilization (autoclaving) and gamma irradiation are likely to cause significant degradation and are therefore not advised.

Assessment of Sterilization Methods

The selection of a sterilization method must prioritize the preservation of the chemical integrity and biological activity of this compound.

  • Heat Sterilization (Autoclaving): Not Recommended. Resveratrol is known to be heat-labile, with significant degradation occurring at high temperatures.[3] Azo compounds can also undergo thermal degradation, which involves the cleavage of the azo bond to release nitrogen gas and form aromatic radical species.[4][5] Moist heat sterilization has been observed to cause significant decolorization and transformation of some azo dyes, a process that can be exacerbated by the presence of electron-donating molecules in the solution.[6]

  • Gamma Irradiation: Not Recommended. Studies on resveratrol have shown that gamma irradiation can lead to decomposition and a reduction in antioxidant activity.[7] While some research suggests resveratrol may have protective effects against radiation damage in biological systems, direct irradiation of the compound in solution is likely to cause degradation.[8] Similarly, gamma irradiation is a known method for degrading azo dyes in wastewater, indicating the azo group's susceptibility to this energy source.[9][10]

  • Aseptic Filtration: Recommended Method. Aseptic processing via sterile filtration is the industry standard for sterilizing heat-sensitive drug products.[11][12] This method physically removes microorganisms from the solution by passing it through a sterile filter with a pore size small enough to retain bacteria (typically ≤ 0.22 µm). This technique avoids the damaging effects of heat and radiation, thereby preserving the integrity of the this compound molecule.

Comparative Stability Data (Inferred from Related Compounds)

Direct quantitative data on the stability of this compound under various sterilization conditions is not currently available. The following tables summarize findings for resveratrol and other azo compounds to provide a rationale for the method selection.

Disclaimer: The data below is for resveratrol and representative azo compounds, not this compound itself. This information should be used as a guide to infer the potential stability of this compound.

Table 1: Summary of Thermal Stability Data

Compound ClassTreatmentTemperatureDurationObserved Effect
ResveratrolHot Melt Extrusion267 °C (Melting Point)3 minutes40% degradation.
ResveratrolThermal Treatment in Grape Juice80 - 100 °CNot SpecifiedSlight decline in trans-resveratrol content.
Azo DyesMoist Heat Sterilization (Autoclaving)121 °C15 minutesUp to 75% decolorization (degradation) of Reactive Black 5 in the presence of glucose.
Azo CompoundsThermogravimetric AnalysisAmbient to 800 °C-Decomposition with loss of N₂ gas and formation of aromatic radicals.

Table 2: Summary of Radiative Stability Data

Compound ClassTreatmentDose / WavelengthObserved Effect
ResveratrolGamma Irradiation20 kGyDecomposition of resveratrol and reduction of antioxidant capacity.
ResveratrolElectron Beam Irradiation25 kGyMinor changes in chemical structure; no degradation products detected by HPLC.
ResveratrolUV Irradiation365 nmRapid photoisomerization from trans- to cis-isomer and formation of other photoproducts.
Azo DyesGamma IrradiationNot SpecifiedDiscoloration and degradation of the dyes.

Experimental Protocols

Recommended Protocol: Aseptic Filtration of this compound Solution

This protocol describes the sterilization of a small-volume this compound solution for research applications. It assumes the solution is formulated in an aqueous buffer with a small amount of a compatible organic co-solvent (e.g., DMSO or ethanol) to ensure solubility.

Materials:

  • This compound solution (pre-filtered through a 0.45 µm non-sterile filter to remove particulates, if necessary).

  • Sterile syringe filters, 0.22 µm pore size. Recommended membrane: Hydrophilic Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES) for low protein binding and good chemical compatibility with aqueous solutions containing low percentages of organic solvents. Verify compatibility with your specific solvent using manufacturer charts.

  • Sterile Luer-Lok syringes of appropriate volume.

  • Sterile collection vials or tubes with secure caps.

  • 70% ethanol (B145695) or isopropanol (B130326) for disinfection.

  • Laminar flow hood or biological safety cabinet (BSC).

Procedure:

  • Prepare the Sterile Field: Thoroughly wipe down the interior surfaces of the laminar flow hood or BSC with 70% ethanol and allow it to air dry.

  • Introduce Materials: Aseptically introduce all materials (syringes, filters, collection vials) into the sterile field.

  • Prepare the Syringe: Aseptically open the syringe packaging and draw the this compound solution into the syringe.

  • Attach the Filter: Aseptically open the sterile syringe filter packaging and securely attach it to the Luer-Lok tip of the syringe.

  • Filter the Solution: Invert the syringe and gently push a small amount of air through the filter to wet the membrane (if necessary, check manufacturer's instructions). Position the filter outlet over the opening of the sterile collection vial and apply slow, steady pressure to the syringe plunger to push the solution through the filter.

    • Note: Avoid applying excessive pressure, which could rupture the filter membrane. If filtration becomes difficult, the solution may have high particulate matter, or the filter may be incompatible or clogged.

  • Seal the Container: Once all the solution is filtered, remove the filter and syringe, and immediately seal the sterile collection vial.

  • Labeling and Storage: Clearly label the vial with the contents, concentration, and date of sterilization. Store the solution under appropriate conditions, protecting it from light given the photosensitivity of the resveratrol moiety.

  • Filter Integrity (Optional but Recommended): For critical applications, perform a bubble point test on the filter after use to ensure the membrane was not compromised during filtration.

Visualizations: Workflows and Degradation Pathways

Decision Flowchart for Sterilization Method Selection

The following diagram provides a logical workflow for selecting an appropriate sterilization method for a novel, sensitive compound.

G start Start: New Compound Solution to be Sterilized q_heat Is the compound heat-stable? (e.g., stable >100°C) start->q_heat q_rad Is the compound radiation-stable? q_heat->q_rad No autoclave Terminal Sterilization: Autoclave q_heat->autoclave Yes q_solvent Is the solution compatible with a 0.22 µm filter membrane? q_rad->q_solvent No gamma Terminal Sterilization: Gamma Irradiation q_rad->gamma Yes q_photo Is the compound photosensitive? filtration Aseptic Filtration q_photo->filtration No protect_light Aseptically Filter and Protect from Light q_photo->protect_light Yes q_solvent->q_photo Yes reformulate Reformulate or Re-evaluate Sterilization Need q_solvent->reformulate No

Caption: Decision tree for selecting a sterilization method.

Workflow for Aseptic Filtration

This diagram outlines the key steps in the recommended aseptic filtration protocol.

G cluster_prep Preparation cluster_filtration Filtration cluster_final Final Steps prep_hood 1. Prepare Sterile Field (Laminar Flow Hood) prep_solution 2. Prepare this compound Solution prep_hood->prep_solution load_syringe 3. Draw Solution into Syringe prep_solution->load_syringe attach_filter 4. Attach 0.22 µm Sterile Filter load_syringe->attach_filter filter_solution 5. Filter into Sterile Collection Vial attach_filter->filter_solution seal 6. Seal Vial filter_solution->seal store 7. Label and Store (Protect from Light) seal->store

Caption: Step-by-step workflow for aseptic filtration.

Potential Degradation Pathways of this compound

These diagrams illustrate the likely points of degradation on the this compound molecule based on known reactions of its constituent parts.

G cluster_photo A) Photodegradation of Resveratrol Moiety trans trans-Azo-Resveratrol cis cis-Azo-Resveratrol (Less Stable Isomer) trans->cis UV Light products Further Photodecomposition Products cis->products UV Light G cluster_thermal B) Thermal/Reductive Cleavage of Azo Moiety azo_res This compound amines Aromatic Amines (Potential Degradants) azo_res->amines Heat or Reducing Agent N2 N₂ Gas azo_res->N2

References

Troubleshooting & Optimization

Technical Support Center: Azo-Resveratrol Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azo-resveratrol (B583362). The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability?

A1: this compound's stability is influenced by several factors, primarily stemming from the sensitivities of its parent compound, resveratrol (B1683913), and the nature of the azo bond. Key factors include:

  • pH: Resveratrol is known to be stable in acidic to neutral conditions but degrades exponentially in alkaline environments (pH > 6.8).[1][2][3] This degradation is attributed to the deprotonation of its hydroxyl groups.[4] It is highly probable that this compound exhibits similar pH sensitivity.

  • Light: Exposure to UV and visible light can cause isomerization of trans-resveratrol to cis-resveratrol (B22520) and lead to photodegradation.[3][5] Azo compounds, in general, can also be sensitive to light. Therefore, protecting this compound solutions from light is critical to prevent both isomerization and degradation.

  • Temperature: Elevated temperatures accelerate the degradation of resveratrol.[1][3] Similarly, the stability of azo compounds can be temperature-dependent.[6] For optimal stability, this compound solutions should be kept at low temperatures.

  • Solvent Polarity and Hydrogen Bonding: The solvent environment can significantly influence the stability of azo dyes.[7][8] Polar solvents can affect the tautomeric equilibrium of azo compounds, which in turn impacts their stability.[7]

  • Oxidation: Resveratrol can undergo spontaneous oxidation, a process that can be hastened by the presence of metal ions.[3]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: While specific solubility data for this compound is not widely available, we can infer appropriate solvents from its structure and the known solubility of resveratrol. Resveratrol has poor water solubility (approximately 0.05 mg/mL) but is soluble in organic solvents.[4][9]

For stock solutions, consider using:

  • Ethanol (B145695): Resveratrol is soluble in ethanol (approx. 50 mg/mL).[9][10]

  • Dimethyl Sulfoxide (DMSO): Resveratrol is soluble in DMSO.[10]

  • Dimethylformamide (DMF): Resveratrol is soluble in DMF (approx. 100 mg/mL).[10]

When preparing aqueous solutions for experiments, it is advisable to first dissolve the this compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.[10] Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Q3: I am observing a color change in my this compound solution. What could be the cause?

A3: A color change in your this compound solution is a strong indicator of degradation or isomerization. The extended π-conjugation system, including the -N=N- bridge, is responsible for the color of azo compounds.[11] Alterations to this system will affect the wavelength of light absorbed. Potential causes for a color change include:

  • pH Shift: A change in the pH of the solution can alter the electronic properties of the molecule and lead to a color change.

  • Degradation: Cleavage of the azo bond or modification of the resveratrol backbone will change the chromophore and thus the color.

  • Isomerization: Light can induce the isomerization of the more stable trans-resveratrol moiety to the cis form, which can affect the overall molecular conformation and its light-absorbing properties.[5]

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

A4: To ensure the longevity of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent like ethanol or DMSO.

  • Light Protection: Prepare and store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage.

  • Inert Atmosphere: For maximum stability, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound and storing the solution under an inert atmosphere to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Step
Degradation of this compound in Solution Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity by analytical methods like HPLC or UV-Vis spectroscopy before use.
pH Instability Ensure the pH of your experimental buffer is within the stable range for resveratrol (ideally acidic to neutral, below pH 6.8).[1][2] Monitor the pH of your solutions throughout the experiment.
Photodegradation Conduct experiments under subdued lighting. Use amber-colored labware or cover your experimental setup with aluminum foil.
Temperature Fluctuations Maintain a constant and cool temperature during your experiments, especially for long incubation periods.
Issue 2: Low Yield or Purity After Synthesis/Purification
Potential Cause Troubleshooting Step
Instability During Recrystallization The choice of solvent and the cooling rate during recrystallization can impact the yield and crystal morphology of azo compounds.[6] Experiment with different solvent systems and cooling protocols.
Degradation During Workup Minimize exposure to harsh pH conditions, high temperatures, and bright light during the extraction and purification steps.

Quantitative Data Summary

Table 1: Solubility of Resveratrol in Various Solvents

SolventSolubilityReference
Water~0.05 mg/mL[4]
Ethanol~50 mg/mL[9][10]
DMSO16 mg/mL[9]
DMF~100 mg/mL[10]
PEG-400~374 mg/mL[4]
PBS (pH 7.2)~0.1 mg/mL[10]

Table 2: pH Stability of trans-Resveratrol

pHStability/Half-lifeReference
1.2Stable for over 90 days[1]
1-7Stable for at least 28 days[1]
> 6.8Degradation increases exponentially[1][2]
7.4 (at 37°C)Half-life < 3 days[1]
8.0Half-life < 10 hours[1]
10.0Half-life < 5 minutes[1]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability

This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer.

  • Preparation of this compound Solution:

    • Accurately weigh and dissolve trans-azo-resveratrol in the desired solvent to a known concentration (e.g., 50 µg/mL). If the solvent is aqueous, first dissolve the compound in a minimal volume of a suitable organic solvent (e.g., ethanol) before diluting with the aqueous medium.

  • Incubation:

    • Aliquot the solution into multiple light-protected vials (e.g., amber HPLC vials).

    • Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature, light exposure). Include a control sample stored at -20°C in the dark.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubation and immediately analyze its contents or store it at -80°C for later analysis.

  • Analysis:

    • Analyze the samples using a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Mobile Phase Example: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) is often used for resveratrol analysis.[12]

    • Detection Wavelength: Monitor at a wavelength corresponding to the maximum absorbance of this compound. For resveratrol, this is typically around 306-307 nm.[13][14]

    • Quantify the peak area of this compound at each time point and compare it to the initial concentration (time 0) to determine the extent of degradation.

Visualizations

experimental_workflow prep Prepare this compound Solution (Known Concentration) aliquot Aliquot into Light-Protected Vials prep->aliquot incubate Incubate under Test Conditions (pH, Temp, Light) aliquot->incubate control Control Sample (-20°C, Dark) aliquot->control collect Collect Samples at Time Points incubate->collect analyze Analyze by RP-HPLC collect->analyze quantify Quantify Degradation analyze->quantify

Caption: Experimental workflow for assessing this compound stability.

logical_relationship stability This compound Stability ph pH stability->ph light Light Exposure stability->light temp Temperature stability->temp solvent Solvent Properties stability->solvent oxidation Oxidation stability->oxidation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Azo-Resveratrol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Azo-resveratrol, particularly focusing on improving reaction yield.

Troubleshooting Guide

Low yield in this compound synthesis is a common issue that can often be traced back to suboptimal reaction conditions in one of the two key steps: diazotization of an aromatic amine and the subsequent azo coupling with a coupling agent like resveratrol (B1683913). This guide provides a systematic approach to identifying and resolving potential problems.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound 1. Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. If the temperature during diazotization or coupling rises above 5-10°C, the salt can decompose, releasing nitrogen gas and preventing the desired reaction.[1][2]- Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization and coupling steps using an ice-salt bath.[1][2] - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.[1]
2. Incorrect pH for Diazotization: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite (B80452) and a mineral acid.- Ensure Strong Acidity: The reaction mixture should be strongly acidic. Typically, this is achieved by using an excess of a mineral acid like HCl.
3. Incorrect pH for Azo Coupling: The optimal pH for the azo coupling reaction is dependent on the coupling partner. For phenolic compounds like resveratrol, mildly alkaline conditions (pH > 7.5) are required to form the more reactive phenoxide ion.[2]- Adjust pH for Coupling: Carefully adjust the pH of the resveratrol solution to the mildly alkaline range before the dropwise addition of the cold diazonium salt solution.
4. Incomplete Diazotization: An insufficient amount of sodium nitrite or premature decomposition of nitrous acid can lead to incomplete conversion of the primary aromatic amine to the diazonium salt.- Check Reagent Stoichiometry: Ensure a slight molar excess of sodium nitrite (e.g., 1:1.1 amine to NaNO₂) is used to drive the reaction to completion.[2] - Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to the cooled acidic solution of the amine to ensure complete reaction and to control the exothermic nature of the reaction.[2]
5. Side Reactions: Several side reactions can compete with the desired azo coupling, significantly reducing the yield. These include the formation of phenols from the reaction of the diazonium salt with water and the formation of biaryl compounds.[1]- Maintain Low Temperature: Keeping the temperature at 0-5°C minimizes the rate of these side reactions.[1] - Controlled Addition: Slow, dropwise addition of the diazonium salt to the resveratrol solution can help to minimize side reactions by keeping the concentration of the diazonium salt low at any given time.
Product is an Unexpected Color 1. Impurities or Side Products: The presence of colored impurities or the formation of unexpected side products can alter the final color of the this compound.- Purification: Purify the crude product using techniques such as column chromatography to isolate the desired this compound. - Reagent Purity: Ensure the purity of the starting materials, as impurities can lead to unwanted side reactions and colored byproducts.[1][2]
2. pH of the Final Product: Many azo compounds are pH indicators, and their color can vary depending on the pH of the solution.[2]- Neutralize Product: Ensure the final isolated product is at a neutral pH unless a specific salt form is desired.
Difficulty in Product Purification 1. Presence of Tarry Byproducts: Side reactions can lead to the formation of tarry, difficult-to-remove impurities.- Optimize Reaction Conditions: Revisit the reaction parameters, particularly temperature and rate of addition, to minimize the formation of side products. - Chromatographic Purification: Employ column chromatography with a suitable solvent system to separate the this compound from impurities. Gradient elution may be necessary.
2. Product Insolubility/Precipitation: The this compound product may have limited solubility in the reaction mixture, leading to premature precipitation and potential occlusion of impurities.- Solvent Selection: Choose a solvent system for the reaction and workup that ensures the product remains in solution until purification. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this compound synthesis?

A1: Temperature control is arguably the most critical factor. The synthesis involves the formation of an aryl diazonium salt, which is thermally unstable and prone to decomposition at temperatures above 5°C.[1][2] Maintaining a temperature of 0-5°C throughout both the diazotization and the azo coupling steps is crucial to prevent the loss of this key intermediate and minimize the formation of byproducts, thereby maximizing the yield of this compound.

Q2: How does pH affect the two main stages of the synthesis?

A2: The pH plays a distinct and vital role in each stage:

  • Diazotization: This step requires a strongly acidic environment. The acid (e.g., HCl) reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.[3] An excess of acid is also necessary to prevent the newly formed diazonium salt from coupling with the unreacted primary aromatic amine.

  • Azo Coupling: For coupling with a phenol (B47542) like resveratrol, the reaction medium should be mildly alkaline (pH > 7.5).[2] This is because the alkaline conditions deprotonate the hydroxyl group of resveratrol to form a phenoxide ion, which is a much more powerful nucleophile and more reactive towards the electrophilic diazonium salt.[2]

Q3: My reaction mixture turned brown/black, and I got a very low yield. What happened?

A3: A dark coloration and poor yield are often indicative of the decomposition of the diazonium salt and the formation of complex side products. This is typically caused by the reaction temperature rising above the recommended 0-5°C range.[1][2] It is also important to add the sodium nitrite solution slowly during diazotization to control the exothermic nature of the reaction.[2]

Q4: Can I prepare the diazonium salt in advance and store it for later use?

A4: No, this is strongly discouraged. Aryl diazonium salts are highly unstable and should be used immediately after their preparation.[1] Storing the diazonium salt, even at low temperatures, will lead to significant decomposition and a drastic reduction in the final product yield.

Q5: What are some common side reactions that lower the yield of this compound?

A5: The most common side reactions include:

  • Phenol Formation: The diazonium salt can react with water, especially at elevated temperatures, to form a phenol and release nitrogen gas.[1]

  • Biaryl Formation: Coupling of two aryl radicals, which are intermediates, can lead to the formation of biaryl compounds.[1]

  • Self-Coupling: The diazonium salt can sometimes couple with the unreacted starting amine if the diazotization is not complete or if the pH is not sufficiently acidic.

Q6: What is a suitable method for purifying the final this compound product?

A6: Column chromatography is a common and effective method for purifying azo compounds. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can be used to separate the this compound from unreacted starting materials and side products. Recrystallization from an appropriate solvent is also a viable option if the product is a solid and a suitable solvent can be found.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a general guideline. Researchers should optimize the specific conditions based on their starting materials and experimental setup.

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine (1.0 equivalent) in a suitable volume of aqueous hydrochloric acid (e.g., 3 M) in a flask.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.

Step 2: Azo Coupling with Resveratrol

  • In a separate flask, dissolve resveratrol (1.0 equivalent) in a suitable solvent (e.g., aqueous sodium hydroxide (B78521) solution, 10%) and cool it to 0-5°C in an ice-salt bath. The pH should be > 7.5.

  • While maintaining the temperature at 0-5°C and with vigorous stirring, slowly add the freshly prepared cold diazonium salt solution from Step 1 to the resveratrol solution.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Collect the crude this compound product by vacuum filtration, wash it with cold water, and air dry.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Critical Parameters for this compound Synthesis

ParameterDiazotizationAzo CouplingRationale
Temperature 0-5°C0-5°CPrevents decomposition of the unstable diazonium salt.[1][2]
pH Strongly Acidic (e.g., excess HCl)Mildly Alkaline (pH > 7.5) for phenolsPromotes formation of nitrous acid for diazotization and the more reactive phenoxide ion for coupling.[2]
Reactant Ratio (Amine:NaNO₂) ~ 1:1.1-A slight excess of sodium nitrite ensures complete diazotization.[2]
Reactant Ratio (Diazo:Coupler) -~ 1:1A 1:1 molar ratio is typically used for the coupling reaction.
Rate of Addition Slow, dropwiseSlow, dropwiseControls the exothermic reaction and minimizes side reactions.[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Amine Primary Aromatic Amine Mix1 Mix1 Amine->Mix1 HCl HCl (aq) HCl->Mix1 NaNO2 NaNO2 (aq) Cooling1 Cooling1 NaNO2->Cooling1 Slow Addition Diazonium Diazonium Salt Solution (0-5°C) Coupling_Sol Resveratrol Solution (pH > 7.5, 0-5°C) Diazonium->Coupling_Sol Slow Dropwise Addition Mix1->Cooling1 Cool to 0-5°C Cooling1->Diazonium Stir 15-30 min Resveratrol Resveratrol Mix2 Mix2 Resveratrol->Mix2 NaOH NaOH (aq) NaOH->Mix2 Crude_Product Crude this compound Coupling_Sol->Crude_Product Stir 30-60 min Filtration Vacuum Filtration Crude_Product->Filtration Mix2->Coupling_Sol Cool to 0-5°C Washing Wash with Cold Water Filtration->Washing Drying Air Dry Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound Synthesis.

Resveratrol-Mediated Signaling Pathways

Resveratrol is known to modulate several key signaling pathways involved in cellular processes.[2][4] Understanding these pathways is relevant for researchers in drug development.

1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Resveratrol has been shown to inhibit this pathway in certain contexts.[5][6]

MAPK_pathway Resveratrol Resveratrol MAPKKK MAPKKK (e.g., RAF) Resveratrol->MAPKKK Inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response

Caption: Resveratrol's Inhibition of the MAPK Pathway.

2. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival and growth. Resveratrol can suppress this pathway, leading to reduced cell proliferation and increased apoptosis.[3][4]

PI3K_AKT_pathway Resveratrol Resveratrol PI3K PI3K Resveratrol->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) AKT->Downstream_Targets Activates Cell_Response Cell Survival & Growth Downstream_Targets->Cell_Response

Caption: Resveratrol's Suppression of the PI3K/AKT Pathway.

3. SIRT1 Signaling Pathway

Resveratrol is a well-known activator of SIRT1, a protein involved in cellular regulation, including metabolism and aging.[1][2]

SIRT1_pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream_Targets Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis Downstream_Targets->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance Downstream_Targets->Stress_Resistance

Caption: Resveratrol's Activation of the SIRT1 Pathway.

References

preventing degradation of Azo-resveratrol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Azo-resveratrol in experimental settings. Given the limited direct stability data on this compound, the information herein is largely based on the well-documented physicochemical properties of its structural analog, resveratrol (B1683913), and the known characteristics of azo compounds. Researchers should consider this guidance as a starting point and are encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

A1: this compound is a synthetic analog of resveratrol where the central carbon-carbon double bond is replaced by an azo bridge (-N=N-). This modification classifies it as an azo-stilbene. While this change can alter its biological activity, it also introduces stability characteristics of both resveratrol and azo compounds. The phenolic hydroxyl groups are susceptible to oxidation and pH-dependent degradation, similar to resveratrol. The azo bridge is known to be sensitive to light and can undergo isomerization or cleavage.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the properties of resveratrol and azo compounds, the primary factors likely to cause this compound degradation are:

  • pH: Alkaline conditions (pH > 7) can lead to rapid degradation.[1]

  • Light: Exposure to UV and even visible light can cause isomerization of the azo bond and photodegradation.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1]

  • Oxidation: The phenolic structure is prone to oxidation, which can be catalyzed by metal ions.[1]

Q3: How should I store this compound powder and stock solutions?

A3: To ensure maximum stability:

  • Powder: Store in a tightly sealed, opaque container in a desiccator at -20°C or -80°C.

  • Stock Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, use a suitable organic solvent like DMSO or ethanol (B145695), store in small aliquots in amber vials at -20°C or -80°C, and minimize freeze-thaw cycles. Before use, it is advisable to confirm the integrity of the compound.

Q4: I am observing lower than expected biological activity in my experiments. Could this compound degradation be the cause?

A4: Yes, degradation is a likely culprit for reduced biological activity. If you suspect degradation, consider the following:

  • Review your experimental workflow: Ensure all steps are performed with minimal exposure to light and at controlled temperatures.

  • Check the pH of your media: If your cell culture media or buffer is at a physiological pH of ~7.4, this compound may be degrading over the course of your experiment.

  • Perform a stability check: Analyze a sample of your working solution by HPLC to determine the concentration of intact this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to variations in handling.Standardize your protocol to minimize light exposure, control temperature, and use freshly prepared solutions.
Precipitation of this compound in aqueous solutions Poor aqueous solubility.Use a co-solvent such as DMSO or ethanol for the stock solution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Color change of this compound solution Degradation of the compound.Discard the solution. Prepare a fresh solution, ensuring all preventative measures against degradation are taken.
Low or no biological effect Significant degradation of this compound.Confirm the concentration of intact this compound using an analytical method like HPLC. Prepare fresh solutions and consider the stability in your experimental media over time.

Quantitative Data Summary

Disclaimer: The following data is for resveratrol . Due to the structural similarity, it can serve as a valuable guide for handling this compound. However, the exact stability profile of this compound may differ.

Table 1: pH Stability of Resveratrol in Aqueous Solution [1]

pHStabilityHalf-life (at 37°C)
1-7Stable> 3 days
7.4Unstable< 3 days
8.0Highly Unstable< 10 hours
10.0Extremely Unstable< 5 minutes

Table 2: Temperature Stability of Resveratrol

TemperatureStorage FormStabilityRecommendation
-80°C to -20°CPowder & Stock SolutionHighRecommended for long-term storage.
4°CStock SolutionModerateSuitable for short-term storage (a few days).
Room TemperaturePowder & Stock SolutionLowAvoid prolonged exposure.
60°CIn Soybean OilVery Low50% degradation after 3 days.[1]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Solution

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.

1. Materials:

  • This compound
  • Desired solvent or experimental medium (e.g., cell culture media, buffer)
  • HPLC-grade solvents (for analysis)
  • Amber vials
  • Incubator/water bath
  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a final working concentration in your experimental medium.
  • Sample Aliquoting: Aliquot the working solution into multiple amber vials. One vial will be your time zero (T=0) sample.
  • Incubation: Incubate the remaining vials under the desired conditions (e.g., 37°C in a cell culture incubator).
  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation and immediately store it at -80°C to stop further degradation.
  • HPLC Analysis: Once all samples are collected, thaw them and analyze the concentration of intact this compound by a validated HPLC method.
  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with PDA or MS detector

2. Procedure:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.
  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature.
  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).
  • Photodegradation: Expose an this compound solution to UV light.
  • Analysis: Analyze all stressed samples by HPLC-PDA or LC-MS to separate and identify the degradation products.

Visualizations

G cluster_causes Potential Causes of Degradation cluster_prevention Preventive Measures pH Alkaline pH (>7) AzoRes This compound Integrity pH->AzoRes Degrades Light UV/Visible Light Light->AzoRes Degrades/Isomerizes Temp Elevated Temperature Temp->AzoRes Degrades Oxidation Oxidation (e.g., metal ions) Oxidation->AzoRes Degrades Storage Store at -20°C or -80°C Protection Use Amber Vials/Protect from Light Fresh Prepare Fresh Solutions Inert Use Degassed Solvents/Inert Atmosphere AzoRes->Storage Preserved by AzoRes->Protection Preserved by AzoRes->Fresh Preserved by AzoRes->Inert Preserved by

Caption: Factors causing this compound degradation and preventive measures.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution T0 Analyze T=0 Sample Prep->T0 Incubate Incubate Samples (Light, Temp, pH) T0->Incubate Collect Collect Samples at Time Points Incubate->Collect Analyze HPLC Analysis Collect->Analyze Data Determine Degradation Rate Analyze->Data

Caption: Experimental workflow for assessing this compound stability.

G AzoRes This compound Target Cellular Target (e.g., Enzyme, Receptor) AzoRes->Target Binds to Degradation Degradation Products AzoRes->Degradation Degrades into Response Biological Response Target->Response NoResponse Altered or No Response Target->NoResponse Degradation->Target May bind to

Caption: Simplified signaling pathway illustrating the impact of degradation.

References

Optimizing Azo-Resveratrol Dosage for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Azo-resveratrol dosage for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of available quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro studies?

Due to the limited specific data on this compound, a definitive starting range is not well-established across all cell types and assays. However, based on studies of the parent compound, resveratrol (B1683913), and the available data on this compound's tyrosinase inhibitory activity, a tiered approach is recommended:

  • Initial Dose-Ranging Studies: It is highly advisable to perform a broad dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range could be from 1 µM to 100 µM.

  • Reference to Resveratrol: Many studies on resveratrol show biological effects in the 10-100 µM range for anti-cancer and anti-inflammatory activities[1][2]. These concentrations can serve as a preliminary guide for this compound, but direct extrapolation is not recommended.

  • Enzymatic Assays: For enzymatic assays, such as tyrosinase inhibition, an IC50 value of 36.28 ± 0.72 μM has been reported for this compound. This provides a more specific starting point for similar cell-free assays.

Q2: How does the bioactivity of this compound compare to Resveratrol?

Direct comparative studies on the broad biological activities of this compound and Resveratrol are scarce. While this compound has been synthesized as a bio-isosteric analog of resveratrol, it is crucial to experimentally determine its specific activity in your system. The azo functional group may alter the compound's solubility, stability, cell permeability, and interaction with molecular targets compared to the vinyl group in resveratrol.

Q3: What are the common challenges when working with this compound in cell culture?

Researchers may encounter issues related to:

  • Solubility: Like resveratrol, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO before being diluted in cell culture media. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Stability: The stability of this compound in cell culture media over time is not well-documented. It is advisable to prepare fresh stock solutions and minimize the exposure of the compound to light and high temperatures.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT, XTT, or resazurin) to determine the non-toxic concentration range for your specific cell line and treatment duration.

Q4: Which signaling pathways are potentially modulated by this compound?

While specific data for this compound is limited, studies on resveratrol suggest that it can modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation. These pathways are likely points of interest for this compound research as well:

  • NF-κB Signaling: Resveratrol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation[3][4][5][6][7]. This is a primary target for investigation with this compound in anti-inflammatory studies.

  • Apoptosis Pathways: Resveratrol can induce apoptosis in cancer cells through both caspase-dependent and -independent mechanisms, often involving the modulation of Bcl-2 family proteins and mitochondrial pathways[8][9][10][11][12].

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often dysregulated in cancer and is a known target of resveratrol[13].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound - Concentration is too low.- Compound has degraded.- Insufficient treatment duration.- Cell line is resistant.- Perform a wider dose-response study (e.g., 0.1 µM to 200 µM).- Prepare fresh stock solutions for each experiment. Protect from light.- Optimize the treatment time (e.g., 24h, 48h, 72h).- Consider using a different, more sensitive cell line as a positive control.
High level of cell death in all treated groups - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Compound is contaminated.- Determine the IC50 value using a cytotoxicity assay and work at concentrations below this for mechanistic studies.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).- Verify the purity of your this compound compound.
Inconsistent or variable results between experiments - Inconsistent cell seeding density.- Variability in compound preparation.- Differences in incubation times.- Passage number of cells.- Standardize cell seeding protocols.- Prepare a large batch of stock solution for a series of experiments, aliquot, and store appropriately.- Use precise timing for all treatment and assay steps.- Use cells within a consistent and low passage number range.
Precipitation of this compound in culture medium - Poor solubility of the compound.- Exceeding the solubility limit in the final medium.- Ensure the stock solution in DMSO is fully dissolved before diluting in media.- Pre-warm the cell culture medium before adding the this compound stock solution.- Visually inspect the medium for any precipitation after adding the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design.

Table 1: IC50 Values for this compound and Analogs

CompoundAssayCell Line/SystemIC50 Value (µM)Reference
This compound Tyrosinase InhibitionMushroom Tyrosinase36.28 ± 0.72

Table 2: Effective Concentrations of Resveratrol in Various In Vitro Assays (for reference)

Biological EffectCell LineEffective Concentration (µM)OutcomeReference
Anti-inflammatoryRAW 264.7 Macrophages10 - 50Inhibition of NO production[14]
Anti-cancer (Apoptosis)Rat B103 Neuroblastoma10 - 20Significant decrease in cell viability[8]
Anti-cancer (Apoptosis)HCT116 Colorectal Cancer5Reduced secretion of pro-inflammatory proteins[1]
Anti-cancer (Cytotoxicity)MDA-MB-231 Breast Cancer> 50Decrease in cell viability
NeuroprotectionPrimary Neuronal Cultures0.1 - 10Reduction in OGD/reperfusion-induced cell death[15]
Anti-inflammatoryHuman EA.hy926 Endothelial Cells0.25 - 2Attenuation of TNF-α-stimulated mRNA expression of MCP-1 and ICAM-1[7]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol can be used to determine if this compound inhibits the NF-κB signaling pathway.

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. Once confluent, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Nuclear Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. Upon stimulation, p65 translocates to the nucleus. Quantify the nuclear fluorescence intensity to determine the inhibitory effect of this compound on p65 translocation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Dose-Response Treatment (e.g., 1-100 µM) A->C B Cell Seeding in Multi-well Plates B->C D Incubation (24h, 48h, 72h) C->D E Cell Viability Assay (e.g., MTT) D->E G Mechanistic Assays (e.g., Western Blot, qPCR, IF) D->G F Determine IC50 E->F

Caption: A generalized workflow for in vitro testing of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Stimulus->IKK Activates Azo_Res This compound Azo_Res->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p_IkB->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Azo-Resveratrol Synthesis & Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo-resveratrol synthesis and application. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: The primary challenges in scaling up this compound synthesis revolve around the two key reaction steps: diazotization and azo coupling. The diazonium salt intermediate formed during diazotization is often unstable and can decompose at elevated temperatures (above 5°C), leading to the formation of phenolic byproducts and a significant reduction in yield.[1][2] Controlling the reaction temperature is therefore critical. Additionally, maintaining the optimal pH for the azo coupling reaction is crucial; for phenolic coupling partners like resorcinol (B1680541), a mildly alkaline pH is required to facilitate the reaction.[1] On a larger scale, ensuring efficient mixing and heat dissipation becomes more challenging, potentially leading to localized temperature and pH fluctuations that can result in side reactions and the formation of impurities.[3]

Q2: My this compound synthesis has a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis can often be attributed to several factors. Firstly, the decomposition of the diazonium salt is a common culprit. Ensure that the diazotization reaction is carried out at a strictly controlled temperature of 0-5°C using an ice-salt bath.[2] Secondly, the pH of the coupling reaction must be optimized. For the coupling of a diazonium salt with resorcinol, a mildly alkaline pH is necessary to activate the resorcinol for electrophilic attack. Incorrect pH can lead to incomplete reaction or the formation of side products.[1] Finally, the purity of your starting materials, 4-aminophenol (B1666318) and resorcinol, is important, as impurities can lead to unwanted side reactions.

Q3: What are the primary degradation pathways for this compound and how can I minimize them during experiments?

A3: this compound, similar to its parent compound resveratrol, is susceptible to degradation under certain conditions. Exposure to light, particularly UV radiation, can cause isomerization of the azo bond and photodegradation. Therefore, it is crucial to protect the compound from light during synthesis, purification, and storage by using amber glassware or wrapping containers in aluminum foil.[1] Temperature and pH also play a significant role in stability. This compound is more stable in acidic to neutral conditions and tends to degrade in alkaline solutions.[4][5] For storage, it is recommended to keep the purified compound in a cool, dark, and dry place.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of crude this compound is essential to remove unreacted starting materials, byproducts, and inorganic salts. Two common and effective methods are recrystallization and column chromatography. For recrystallization, selecting an appropriate solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures is key.[6] Column chromatography using silica (B1680970) gel as the stationary phase can provide a higher degree of purity. The choice of the mobile phase will depend on the polarity of the impurities to be separated.[6][7]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Decomposition of the diazonium salt due to high temperature.[1][2]- Maintain a strict temperature of 0-5°C during diazotization using an ice-salt bath.- Use the diazonium salt solution immediately after preparation.
Incorrect pH for the coupling reaction.[1]- Ensure the resorcinol solution is alkaline (pH 8-10) before adding the diazonium salt solution.
Impure starting materials.- Use high-purity 4-aminophenol and resorcinol.
Formation of a Dark, Tarry Precipitate Polymerization or decomposition products due to excessive temperature or incorrect pH.[1]- Strictly control the temperature and pH as mentioned above.- Ensure slow and controlled addition of the diazonium salt solution to the resorcinol solution with vigorous stirring.
Product is an Unexpected Color Formation of side products such as triazenes or diazoamino compounds.[1]- Ensure the diazotization reaction is complete before coupling.- Maintain a strongly acidic medium during diazotization to minimize the presence of free amine.
Purification Troubleshooting
Issue Potential Cause Troubleshooting Steps
Difficulty in Recrystallization Inappropriate solvent choice.- Test the solubility of a small amount of crude product in various solvents to find one that dissolves the compound when hot but not when cold.[6]
Presence of oily impurities preventing crystallization.- Attempt to purify by column chromatography first to remove the interfering impurities.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Use Thin Layer Chromatography (TLC) to test different solvent systems to find the optimal mobile phase for separation.
Column overloading.- Use an appropriate amount of crude product relative to the column size.

Data Presentation

Comparison of Synthesis Methods
Method Typical Reaction Time Typical Yield (%) Purity Key Advantages Key Disadvantages
Conventional Synthesis 2-4 hours60-75%Good to High- Well-established methodology.- Does not require specialized equipment.- Longer reaction times.- Potential for lower yields due to decomposition.[5]
Microwave-Assisted Synthesis 5-15 minutes80-95%High- Significantly reduced reaction times.- Often results in higher yields and purity.[4][5][8]- Requires a dedicated microwave reactor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Conventional Method)

This protocol is a generalized procedure for the synthesis of this compound based on standard diazotization and azo coupling reactions.

Materials:

Procedure:

Part A: Diazotization of 4-Aminophenol

  • In a 250 mL beaker, dissolve 1.09 g of 4-aminophenol in 50 mL of distilled water and 5 mL of concentrated HCl.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution while maintaining the temperature between 0-5°C and stirring vigorously.

  • After the addition is complete, continue stirring for 15-20 minutes in the ice bath to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 1.10 g of resorcinol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution from Part A to the cold resorcinol solution. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Crude Purification

  • Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol (B145695) or an ethanol-water mixture) to dissolve the solid completely. Gentle heating may be necessary.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

Protocol 3: Purity Analysis by HPLC

This is a general HPLC method that can be adapted for the purity analysis of this compound.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of a pure sample of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of dilutions to create a calibration curve.

  • Inject the standards and the sample solution into the HPLC system.

  • Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow start Start Synthesis low_yield Low Yield? start->low_yield check_temp Check Diazotization Temperature (0-5°C) low_yield->check_temp Yes good_yield Good Yield low_yield->good_yield No check_ph Check Coupling Reaction pH (alkaline) check_temp->check_ph check_reagents Check Reagent Purity check_ph->check_reagents optimize_synthesis Optimize Synthesis Parameters check_reagents->optimize_synthesis optimize_synthesis->start purification Proceed to Purification good_yield->purification end End purification->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Signaling Pathway for Tyrosinase Inhibition by this compound

The mechanism of tyrosinase inhibition by this compound is expected to be similar to that of resveratrol, which involves the downregulation of key factors in melanogenesis.

signaling_pathway azo_resveratrol This compound tyrosinase Tyrosinase azo_resveratrol->tyrosinase Inhibits Activity mitf MITF (Microphthalmia-associated Transcription Factor) azo_resveratrol->mitf Downregulates Expression melanin Melanin Synthesis tyrosinase->melanin Catalyzes mitf->tyrosinase Activates Expression hyperpigmentation Hyperpigmentation melanin->hyperpigmentation

Caption: Proposed signaling pathway for the inhibition of melanogenesis by this compound.

References

Azo-Resveratrol Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo-resveratrol (B583362), a synthetic analog of the naturally occurring polyphenol resveratrol (B1683913), is utilized in various research applications due to its distinct chemical properties, including its character as a bio-isosteric analog where the C=C bond is replaced by an N=N bond. While offering unique adv[1]antages, its structure also presents a potential for interference in a range of biochemical assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, troubleshoot, and mitigate assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from resveratrol?

This compound is a synthetic derivative of resveratrol where the central carbon-carbon double bond (stilbene scaffold) is replaced by a nitrogen-nitrogen double bond (azo scaffold). This modification alters [1]the molecule's electronic properties, symmetry, and potential for photochemical reactions, which can influence its biological activity and its behavior in biochemical assays. While resveratrol is know[2]n for its antioxidant and potential sirtuin-activating properties, this compound has been[3] investigated for activities such as tyrosinase inhibition.

Q2: What are the commo[4]n signs of this compound interference in my assay?

Researchers should be vigilant for the following signs that may indicate assay interference rather than true biological activity:

  • High Hit Rate: The compound appears active across multiple, unrelated assays (a characteristic of Pan-Assay Interference Compounds or PAINS).

  • Steep Dose-Response[5] Curves: Unusually sharp changes in activity with small changes in concentration.

  • Time-Dependent Effects: The observed activity changes with pre-incubation time, which could suggest compound aggregation or degradation.

  • Irreproducible Results: Significant variability in results between replicate experiments.

  • Assay-Specific Activity: The compound is active in one assay format (e.g., fluorescence-based) but inactive in an orthogonal assay (e.g., mass spectrometry-based) for the same target.

Q3: What types of biochemical assays are most susceptible to interference by this compound?

Due to its chemical structure, this compound can interfere with several types of assays:

  • Fluorescence-Based Assays: Azo compounds can act as quenchers, reducing the fluorescence signal of a probe, or they may be intrinsically fluorescent, leading to a false-positive signal. Some diazo compounds are [6][7]also photoactivatable, which can lead to interactions with proteins and nucleic acids.

  • Absorbance-Based As[2]says: The color of azo compounds can interfere with colorimetric assays by absorbing light at the detection wavelength.

  • Enzyme Assays: this compound may cause non-specific inhibition through mechanisms like protein aggregation or redox cycling, rather than by specifically binding to the enzyme's active site.

  • **Cell-Based Assays:[8] At higher concentrations, the compound may exhibit cytotoxicity or perturb cell membranes, leading to artifacts.

Troubleshooting Gu[9]ides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps and perform the recommended control experiments.

Problem 1: Unexpected results in a fluorescence-based assay (e.g., SIRT1 activity assay).

Possible Cause: The azo moiety of this compound may be quenching the fluorescence of the reporter molecule (e.g., AMC in SIRT1 assays) or the compound itself may be fluorescent at the excitation/emission wavelengths used. It is important to note that even resveratrol's activation of SIRT1 has been shown to be dependent on the presence of a covalently attached fluorophore in some assay formats.

Troubleshooting Workfl[9][10]ow:

G start Suspicious Result in Fluorescence Assay check_intrinsic Measure Fluorescence of This compound Alone start->check_intrinsic is_fluorescent Is compound fluorescent? check_intrinsic->is_fluorescent check_quenching Test for Quenching: Incubate Compound with Fluorophore (No Enzyme) is_quenching Does compound quench signal? check_quenching->is_quenching is_fluorescent->check_quenching No action_subtract Subtract background fluorescence from all measurements. is_fluorescent->action_subtract Yes result_artifact Result is likely an artifact. is_quenching->result_artifact Yes result_valid Fluorescence interference is unlikely. is_quenching->result_valid No action_orthogonal Confirm with an orthogonal, non-fluorescent assay (e.g., HPLC, MS). result_artifact->action_orthogonal action_subtract->check_quenching

Caption: Troubleshooting workflow for fluorescence assay interference.

Problem 2: Observed inhibition is time-dependent and shows a steep dose-response.

Possible Cause: The compound may be forming aggregates at higher concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition. Resveratrol itself has been shown to form aggregates at micromolar concentrations.

Troubleshooting Workfl[11]ow:

G start Time-Dependent/ Steep Inhibition Observed detergent_test Repeat Assay with 0.01% Triton X-100 start->detergent_test inhibition_reduced Is inhibition significantly reduced? detergent_test->inhibition_reduced result_aggregation Aggregation is the likely cause of inhibition. inhibition_reduced->result_aggregation Yes result_no_aggregation Aggregation is unlikely. Consider other mechanisms. inhibition_reduced->result_no_aggregation No action_dls Confirm with Dynamic Light Scattering (DLS). result_aggregation->action_dls action_lower_conc Test compound at lower, soluble concentrations. result_aggregation->action_lower_conc

Caption: Troubleshooting workflow for suspected compound aggregation.

Problem 3: Results are not reproducible, especially in the presence of reducing agents like DTT.

Possible Cause: The compound may be undergoing redox cycling. Polyphenolic compounds and those with certain functional groups can be redox-active, generating reactive oxygen species (ROS) like hydrogen peroxide in the assay buffer, which can oxidize and inactivate proteins.

Troubleshooting Workfl[8]ow:

G start Irreproducible Results/ DTT Sensitivity redox_test Perform DTT Counter-Screen: Test with and without DTT. start->redox_test activity_change Does activity change significantly with DTT? redox_test->activity_change result_redox Redox activity is likely causing interference. activity_change->result_redox Yes result_no_redox Redox interference is unlikely. activity_change->result_no_redox No h2o2_test Test for H₂O₂ production (e.g., using Amplex Red). action_catalase Add catalase to the assay to quench H₂O₂. h2o2_test->action_catalase result_redox->h2o2_test

Caption: Troubleshooting workflow for suspected redox cycling.

Quantitative Data Summary

While specific IC50 values for this compound as an assay interference compound are not widely published, data from related compounds highlight the importance of context. For example, this compound showed potent mushroom tyrosinase inhibition with an IC50 value of 36.28 ± 0.72 μM, which was comparable to resveratrol itself, suggesting true inhibitory activity in that specific context. However, researchers shou[4]ld generate their own data in control assays to determine interference thresholds.

Assay TypePotential InterferentTypical IC50 Range (Artifact)Notes
Fluorescence QuenchingThis compoundHighly variable (nM to µM)Depends on fluorophore, buffer conditions
Protein AggregationResveratrol AnalogsLow µM rangeOften concentration- and time-dependent
Redox CyclingPolyphenolsLow to mid µM rangeCan be sensitive to DTT or other reducing agents

Table 1: General concentration ranges where interference from polyphenol-like compounds may be observed. These are not absolute values and must be determined empirically for this compound in the specific assay being used.

Experimental Protocols

Protocol 1: Fluorescence Interference Assay

  • Objective: To determine if this compound is intrinsically fluorescent or quenches the assay's fluorophore.

  • Materials: this compound stock solution, assay buffer, fluorophore/fluorescent substrate, and a plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer in a microplate.

    • In a parallel set of wells, prepare the same serial dilution of this compound. To these wells, add the fluorophore at the final assay concentration.

    • Include control wells containing only buffer, and buffer with the fluorophore.

    • Incubate the plate under the same conditions as the main assay (time, temperature).

    • Read the fluorescence at the assay's excitation and emission wavelengths.

  • Interpretation:

    • Intrinsic Fluorescence: An increase in signal in wells with only this compound indicates the compound is fluorescent.

    • Quenching: A decrease in signal in wells containing both this compound and the fluorophore (compared to the fluorophore-only control) indicates quenching.

Protocol 2: Aggregation Confirmation Assay

  • Objective: To determine if the observed activity is due to compound aggregation.

  • Materials: this compound, assay components, and a non-ionic detergent (e.g., Triton X-100).

  • Procedure:

    • Run the biochemical assay as usual with a dose-response of this compound.

    • In parallel, run the exact same assay, but include 0.01% (w/v) Triton X-100 in the assay buffer.

    • Compare the dose-response curves.

  • Interpretation: If the inhibitory potency of this compound is significantly reduced or eliminated in the presence of Triton X-100, it strongly suggests that the observed activity was due to aggregation.

Protocol 3: DTT Counter-Screen for Redox Activity

  • Objective: To assess if the compound's activity is dependent on its redox state.

  • Materials: Azo-re[12]sveratrol, assay components, Dithiothreitol (DTT).

  • Procedure:

    • First, confirm that the assay performance itself is not negatively affected by the presence of a typical concentration of DTT (e.g., 1 mM).

    • Run the assay with a dose-response of this compound under standard conditions (without DTT).

    • Run the identical assay including 1 mM DTT in the buffer.

  • Interpretation: A significant shift in the IC50 value or a complete loss of activity in the presence of DTT suggests the compound may be acting through a redox mechanism (e.g., by being a thiol-reactive compound).

References

Technical Support Center: Purification of Crude Azo-Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Azo-resveratrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, synthesized via a diazotization and coupling reaction, can contain several types of impurities:

  • Unreacted starting materials: This includes residual resveratrol (B1683913) and the diazonium salt precursor.

  • Byproducts of the coupling reaction: Self-coupling of the diazonium salt can lead to symmetrical azo compounds. Positional isomers of this compound may also form depending on the reaction conditions.

  • Degradation products: Azo compounds can be sensitive to light, temperature, and pH, leading to decomposition.[1]

  • Inorganic salts: Salts are introduced during the diazotization and coupling steps (e.g., from sodium nitrite (B80452) and hydrochloric acid) and need to be removed.[2]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: The choice of chromatographic technique depends on the scale of purification and the nature of the impurities.

  • Flash Column Chromatography: This is a primary and widely used method for purifying gram-scale quantities of synthetic organic compounds like azo dyes.[3] Common stationary phases include silica (B1680970) gel, alumina (B75360), and florisil.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity on an analytical to semi-preparative scale, Reverse-Phase HPLC (RP-HPLC) is a powerful technique.[4] It separates compounds based on their polarity.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the purification, identifying the components in different fractions, and for initial solvent system screening.[4]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation between this compound and its impurities on a TLC plate. A general approach is to find a solvent mixture that results in an Rf value of approximately 0.2-0.4 for this compound. Start with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).

Q4: My this compound appears to be degrading during purification. What can I do to minimize this?

A4: Azo compounds can be sensitive. To minimize degradation:

  • Protect from light: Conduct the purification in a fume hood with the sash down or wrap the chromatography column and collection vessels in aluminum foil.

  • Control the temperature: Avoid excessive heat. If possible, perform the purification at room temperature or below.

  • Use neutral conditions: this compound contains phenolic hydroxyl groups, which can be sensitive to acidic or basic conditions. It is advisable to use neutral solvents and stationary phases. Deactivated silica gel can be used to reduce acidity.[3]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
No compound eluting from the column 1. The compound may have decomposed on the stationary phase. 2. The solvent system is not polar enough to elute the compound. 3. The compound is irreversibly adsorbed to the stationary phase.1. Test the stability of your crude this compound on a small amount of silica gel using TLC.[3] 2. Gradually increase the polarity of the eluent. 3. Consider switching to a different stationary phase like alumina or florisil.[3]
Poor separation of this compound from impurities 1. The chosen solvent system is not optimal. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample.1. Perform a more thorough solvent system screen using TLC to find a system that gives better separation. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the this compound band 1. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the phenolic groups). 2. The sample is not soluble in the eluent. 3. The column is overloaded.1. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to the eluent. 2. Dissolve the crude sample in a minimum amount of a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. 3. Reduce the sample load.
Guide 2: HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Peak tailing for this compound 1. Secondary interactions between the phenolic groups of this compound and residual silanols on the C18 column. 2. Column overload. 3. Mismatch between the sample solvent and the mobile phase.1. Lower the pH of the mobile phase (e.g., to 2.5-3.0) to suppress the ionization of silanols.[5] 2. Reduce the concentration of the sample or the injection volume.[5] 3. Dissolve the sample in the initial mobile phase.[5]
Inconsistent retention times 1. The column is not properly equilibrated. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation.1. Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before injection.[5] 2. Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed. 3. Replace the column with a new one.[5]
Presence of unexpected peaks 1. Sample degradation. 2. Contamination from the solvent, glassware, or the HPLC system. 3. Matrix effects from complex sample matrices.1. Prepare fresh samples and protect them from light and heat. 2. Use high-purity solvents and clean all equipment thoroughly. 3. Implement a sample cleanup step like Solid-Phase Extraction (SPE) before HPLC analysis.[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column bed.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by RP-HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Injection Volume: 10-20 µL.[4]

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, likely in the visible range (e.g., 400-500 nm) due to the azo chromophore.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for Azo Dyes

Technique Scale Resolution Throughput Common Issues
Recrystallization Milligram to KilogramVariableLow to MediumFinding a suitable solvent, product loss in mother liquor.[7]
Flash Column Chromatography Milligram to GramGoodMediumCompound decomposition, streaking, co-elution of impurities.[3]
Preparative HPLC Microgram to GramVery HighLowHigh solvent consumption, potential for sample degradation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound TLC TLC Analysis for Solvent System start->TLC Col_Chrom Flash Column Chromatography TLC->Col_Chrom Optimized Solvent System Fractions Collect Fractions Col_Chrom->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure_Product Pure this compound Evap->Pure_Product HPLC HPLC Purity Check Pure_Product->HPLC Final Final Product (>95% Purity) HPLC->Final

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Poor Purification Result Check_TLC Review TLC Data Start->Check_TLC No Separation Check_Column Inspect Column Packing Start->Check_Column Streaking/ Channeling Check_Loading Evaluate Sample Load Start->Check_Loading Broad Bands Adjust_Solvent Adjust Solvent System Check_TLC->Adjust_Solvent Repack_Column Repack Column Check_Column->Repack_Column Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Success Successful Purification Adjust_Solvent->Success Repack_Column->Success Reduce_Load->Success

Caption: A logical troubleshooting workflow for column chromatography of this compound.

References

Validation & Comparative

Azo-resveratrol: A Comparative Analysis of Its Efficacy as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for the management of hyperpigmentation. Tyrosinase is a key enzyme in the intricate process of melanin (B1238610) synthesis, and its inhibition can lead to a reduction in melanin production. This guide provides a detailed comparison of Azo-resveratrol with other established tyrosinase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of novel depigmenting agents.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other well-known tyrosinase inhibitors, primarily from studies using mushroom tyrosinase. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the source of the tyrosinase and the substrate used.

InhibitorIC50 (µM)Source of TyrosinaseNotes
This compound 36.28 ± 0.72MushroomA synthetic derivative of resveratrol.[1]
Resveratrol~57.05 µg/mL (~250 µM)MushroomA natural stilbenoid found in grapes and other plants.[2]
Kojic Acid121 ± 5MushroomA natural metabolite produced by several species of fungi.[3]
Oxyresveratrol1.2MushroomA natural analog of resveratrol, found in mulberry wood.[4]
Arbutin (β-arbutin)900MushroomA glycoside of hydroquinone (B1673460) found in the bearberry plant.[5]
Hydroquinone>500HumanA phenolic compound, considered a benchmark but with safety concerns.[6]
Deoxyarbutin0.05Not SpecifiedA synthetic derivative of arbutin.[7]

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of tyrosinase inhibitors. The following is a representative experimental protocol for determining the tyrosinase inhibitory activity of a compound.

Objective: To determine the concentration of an inhibitor that results in 50% inhibition of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (e.g., this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Kojic Acid) in the appropriate solvent.

  • Assay in 96-Well Plate:

    • Test Wells: Add a specific volume of phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

    • Control Wells (No Inhibitor): Add the same volume of phosphate buffer, the solvent used for the test compound (without the inhibitor), and the tyrosinase solution.

    • Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution (to account for any absorbance from the compound itself).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes). The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of increase in absorbance) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Key Processes

To better understand the context of tyrosinase inhibition, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow.

Melanogenesis_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UVB UVB Radiation MC1R MC1R UVB->MC1R stimulates alphaMSH α-MSH alphaMSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene promotes transcription of Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translated to Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions

Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation or α-MSH.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Tyrosinase, L-DOPA, Buffer) Dispense Dispense Reagents & Inhibitors into 96-well Plate Reagents->Dispense Inhibitors Prepare Inhibitor Dilutions (this compound, etc.) Inhibitors->Dispense Preincubation Pre-incubate Plate Dispense->Preincubation Initiate Initiate Reaction with L-DOPA Preincubation->Initiate Measure Measure Absorbance Change (Kinetic Reading) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for a tyrosinase inhibition assay.

References

Azo-Resveratrol: An Objective Look at its Antioxidant Potential in Comparison to Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Introduction

Resveratrol (B1683913), a naturally occurring stilbenoid, is renowned for its antioxidant properties. Azo-resveratrol, a synthetic analog where the central carbon-carbon double bond of resveratrol is replaced by an azo group (-N=N-), has emerged as a compound of interest. This guide provides a comparative analysis of the antioxidant capacity of this compound and its parent compound, resveratrol, based on available scientific data. While direct quantitative comparisons of the antioxidant capacity of this compound are limited in the current literature, this guide synthesizes existing data on related azo compounds and resveratrol to offer a comprehensive overview for research and development professionals.

Quantitative Antioxidant Capacity: A Comparative Overview

To provide a benchmark, the following table summarizes the reported antioxidant capacity of resveratrol from various studies.

Table 1: Antioxidant Capacity of Resveratrol

AssayIC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
DPPH14.1-[2]
ABTS-25.93 µM Resveratrol equivalent to 10 µM Trolox[3]
ABTS-138.12 µM Resveratrol equivalent to 50 µM Trolox[3]

IC50: The concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: The concentration of a standard antioxidant (Trolox) that has the same antioxidant capacity as the substance being tested.

While a direct comparison is not yet possible, the potent activity of related aza-stilbenes suggests that this compound warrants further investigation to quantify its antioxidant potential relative to resveratrol.

In a study focused on tyrosinase inhibition, this compound demonstrated an IC50 value of 36.28 ± 0.72 μM, which was comparable to that of resveratrol, a known tyrosinase inhibitor.[4] While not a direct measure of antioxidant capacity, this indicates that the structural modification does not eliminate its biological activity in this context.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test compound stock solution: Prepare a stock solution of the test compound (e.g., this compound, resveratrol) in methanol.

    • Standard solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the test compound or standard in test tubes.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The reduction in color, measured spectrophotometrically at 734 nm, is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • ABTS stock solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium persulfate solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compound and standard (Trolox) solutions are prepared as in the DPPH protocol.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of various concentrations of the test compound or standard.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antioxidant Capacity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Samples Prepare Test Compounds (this compound, Resveratrol) Reaction Incubate Compounds with Reagents Prep_Samples->Reaction Prep_Reagents Prepare Assay Reagents (DPPH, ABTS) Prep_Reagents->Reaction Measurement Measure Absorbance (Spectrophotometry) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 / TEAC Calculation->IC50 Comparison Compare Antioxidant Capacity IC50->Comparison

Caption: Workflow for in vitro antioxidant capacity validation.

Postulated Antioxidant Signaling Pathway of Resveratrol

While the specific signaling pathways for this compound's antioxidant activity are yet to be elucidated, resveratrol is known to exert its effects through various cellular mechanisms. The following diagram illustrates a key pathway modulated by resveratrol. It is plausible that this compound may interact with similar pathways, a hypothesis that requires experimental validation.

G cluster_cell Cellular Environment cluster_stress Oxidative Stress cluster_response Antioxidant Response ROS ROS Resveratrol Resveratrol ROS->Resveratrol scavenges SIRT1 SIRT1 Resveratrol->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Resveratrol's activation of the SIRT1-Nrf2 antioxidant pathway.

Conclusion

This compound presents an intriguing structural modification of resveratrol. While direct evidence quantifying its antioxidant capacity is currently sparse, preliminary data from related compounds suggest it may possess significant antioxidant potential. The provided experimental protocols offer a standardized approach for researchers to directly compare the antioxidant activities of this compound, resveratrol, and other compounds. Further studies are crucial to fully elucidate the antioxidant efficacy and underlying molecular mechanisms of this compound, which will be vital for its potential development in therapeutic applications.

References

A Comparative Analysis of Azo-Resveratrol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azo-resveratrol and its analogs, supported by experimental data. This document delves into their synthesis, biological activities, and underlying mechanisms of action, offering a comprehensive resource for advancing research in this promising class of compounds.

This compound and its analogs are synthetic derivatives of resveratrol (B1683913), a naturally occurring polyphenol known for its diverse biological activities.[1] These analogs are characterized by the replacement of the central carbon-carbon double bond of resveratrol with an azo (-N=N-) or an aza (-CH=N-) linkage.[1] This structural modification has been explored to enhance the therapeutic potential of resveratrol by improving its bioavailability and tuning its biological properties.[1] This guide presents a comparative analysis of the performance of this compound and its key analogs, focusing on their efficacy as enzyme inhibitors and anticancer agents.

Quantitative Performance Analysis

The biological activities of this compound and its aza-analogs have been evaluated across various assays. The following tables summarize the key quantitative data, primarily focusing on their inhibitory concentrations (IC50) against different targets.

Table 1: Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Source
This compound36.28 ± 0.72
Azo-oxyresveratrol> 100
Resveratrolcomparable to this compound
Aza-resveratrol analog 13b17.85[2]
Kojic Acid (control)49.08[2]
Resveratrol (control)59.80[2]

Table 2: Cholinesterase Inhibitory Activity

CompoundTargetIC50 (µM)Source
Aza-resveratrol analog 12aButyrylcholinesterase0.31[3]
Aza-resveratrol analog 12bAcetylcholinesterase0.43[3]
Aza-stilbene analog (unspecified)Acetylcholinesterase0.65–8.52[4]
Thiophene resveratrol analog 5Butyrylcholinesterase22.9[5]
Thiophene resveratrol analog 8Butyrylcholinesterase24.8[5]
Galantamine (control)--[6]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)Source
Aza-stilbene analogs (AZA-ST 1a-g)Murine N2a neuronal cells11.3 - 25[1]
ResveratrolMurine N2a neuronal cells14.5[1]
Aza-resveratrol analogsMDA-MB-231 and T47D (breast cancer)Superior to resveratrol[7]
ResveratrolHT-29 (colon cancer)Cytotoxic at 50 & 100 µM[8]
ResveratrolHRT (colorectal cancer)75.63[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

This compound can be synthesized through a multi-step process involving the preparation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with a phenolic compound.[7] A common method involves a modified Curtius rearrangement and diazotization.

General Procedure:

  • Diazonium Salt Formation: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Diazo-Coupling: The diazonium salt solution is then slowly added to a solution of a phenolic compound (e.g., resorcinol (B1680541) or a derivative) dissolved in an alkaline solution. The coupling reaction typically occurs at a controlled pH and temperature.

  • Purification: The resulting azo compound precipitates out of the solution and is collected by filtration. Further purification is achieved through recrystallization or column chromatography.[2]

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[10]

Protocol:

  • Reagent Preparation:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).[5]

    • L-DOPA solution (substrate).[10]

    • Test compound solutions at various concentrations.

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).[5]

  • Assay Procedure (96-well plate):

    • Add phosphate buffer, tyrosinase solution, and the test compound to each well.[5]

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[10]

    • Initiate the reaction by adding the L-DOPA solution.[10]

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[5][10]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.[11]

Protocol:

  • Reagent Preparation:

    • AChE solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[11]

    • Buffer solution (e.g., phosphate buffer, pH 8.0).[11]

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate):

    • Add buffer, DTNB, the test compound, and the AChE solution to each well.[11]

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the ATCI solution.[11]

    • Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.[11]

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.[11]

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours) at 37°C.[1][12] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, the structural similarity to resveratrol suggests that its analogs may share similar mechanisms of action. Resveratrol is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Resveratrol has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[14][15] It is plausible that this compound and its analogs could exert their anticancer effects through a similar mechanism.

PI3K_Akt_mTOR_Pathway AzoRes This compound PI3K PI3K AzoRes->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Resveratrol has been shown to modulate the MAPK pathway, which can lead to either pro-apoptotic or pro-survival signals depending on the cellular context.[16][17] The effect of this compound on this pathway warrants further investigation.

MAPK_Pathway AzoRes This compound MAPK_cascade MAPK Cascade (ERK, JNK, p38) AzoRes->MAPK_cascade Modulation Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival. Resveratrol is known to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[18][19][20][21] This inhibitory action is a promising area of investigation for this compound and its analogs.

NFkB_Pathway AzoRes This compound IKK IKK AzoRes->IKK Inhibition IkB IκB IKK->IkB Inhibits Degradation NFkB NF-κB IkB->NFkB Sequesters Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Conclusion

This compound and its analogs represent a promising class of compounds with enhanced biological activities compared to the parent molecule, resveratrol. The quantitative data presented in this guide highlight their potential as potent tyrosinase inhibitors, cholinesterase inhibitors, and anticancer agents. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and comparative studies. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of resveratrol offer a strong starting point for future research. Further exploration into the structure-activity relationships and in vivo efficacy of these analogs will be crucial for their development as novel therapeutic agents.

References

Azo-resveratrol Analogs Demonstrate Superior Anticancer Efficacy Compared to Resveratrol Through Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of Azo-resveratrol and its parent compound, resveratrol (B1683913), reveals that novel this compound analogs exhibit significantly enhanced anticancer activity in breast cancer cell lines. This heightened efficacy is attributed to the induction of autophagy, a cellular self-degradative process that can promote cell death in cancerous cells. These findings position this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of this compound analogs and resveratrol were evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results consistently demonstrate the superior potency of this compound analogs.

CompoundCell LineIC50 (µM)Reference
ResveratrolMCF-7>100[1]
Aza-resveratrol (analog 1)MCF-728[1]
Hydroxylated Aza-resveratrol (analog 2)MCF-7<28[1]
ResveratrolMDA-MB-231Not cytotoxic at concentrations up to 400 µM[2]
Aza-resveratrol analogsMDA-MB-231Superior inhibitory activity to resveratrol[3]
ResveratrolT47DNot specified
Aza-resveratrol analogsT47DSuperior inhibitory activity to resveratrol[3]

Mechanism of Action: Induction of Autophagy

Experimental evidence indicates that the enhanced anticancer effect of this compound is linked to its ability to induce autophagy.[3] This was demonstrated by the upregulation of Beclin-1, a key protein involved in the initiation of the autophagic process, in breast cancer cells treated with this compound analogs.[3]

Azo_resveratrol_pathway cluster_cell Cancer Cell Azo_res This compound Beclin1 Beclin-1 Induction Azo_res->Beclin1 Upregulates Autophagy Autophagy Beclin1->Autophagy Initiates Apoptosis Cancer Cell Death Autophagy->Apoptosis Leads to

Figure 1: Proposed signaling pathway of this compound's anticancer effect.

Experimental Protocols

Synthesis of Aza-resveratrol Analogs

Novel Aza-resveratrol analogs can be synthesized via a condensation reaction between the appropriate aldehyde and amine precursors.

General Procedure:

  • Dissolve the aromatic aldehyde and primary aromatic amine in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the resulting product with cold ethanol.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired Aza-resveratrol analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, T47D) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of this compound analogs or resveratrol for 48 hours.[4]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the IC50 value from the dose-response curve.

Western Blotting for Beclin-1

Western blotting is used to detect the expression levels of specific proteins in a sample.

Protocol:

  • Lyse the treated and untreated cancer cells in RIPA buffer to extract total proteins.[6]

  • Determine the protein concentration using a BCA protein assay kit.[6]

  • Separate the proteins (20-40 µg) by SDS-PAGE on a 12% polyacrylamide gel.[1]

  • Transfer the separated proteins to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with a primary antibody against Beclin-1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of this compound's anticancer effects.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with This compound/Resveratrol Purification->Treatment Cell_Culture Breast Cancer Cell Culture (MDA-MB-231, T47D) Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Western Western Blot (Beclin-1 Expression) Treatment->Western Data_Analysis IC50 Comparison & Mechanism Elucidation MTT->Data_Analysis Western->Data_Analysis

Figure 2: Experimental workflow for comparing this compound and resveratrol.

Conclusion

The available data strongly suggests that this compound analogs are more potent anticancer agents than resveratrol, particularly against breast cancer cells. Their mechanism of action, involving the induction of autophagy via Beclin-1 upregulation, presents a novel avenue for therapeutic intervention. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Azo-Resveratrol: A Comparative Analysis of Efficacy Against Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-resveratrol (B583362), a derivative of the well-known polyphenol resveratrol, is a compound of growing interest in the scientific community. Its structural modifications suggest the potential for altered or enhanced biological activities compared to its parent compound. This guide provides a comparative overview of the available efficacy data for this compound and its parent compound, resveratrol, against widely used commercial antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is intended to assist researchers in evaluating its potential for further investigation and development.

Disclaimer: Direct comparative studies on the antioxidant efficacy of this compound using standard assays like DPPH, ABTS, or ORAC are currently limited in publicly available literature. The following comparison is based on available data for this compound and its parent compound, resveratrol, to provide a preliminary assessment.

Quantitative Efficacy: A Comparative Overview

Due to the lack of direct comparative data for this compound's antioxidant activity, we present the available data on its tyrosinase inhibitory activity and a comparative summary of the antioxidant activities of its parent compound, resveratrol, against commercial antioxidants.

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundAssayIC50 (µM)
This compoundMushroom Tyrosinase Inhibition36.28 ± 0.72[1]

Table 2: Comparative Antioxidant Activity of Resveratrol and Commercial Antioxidants

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
Resveratrol15.54[2]2.0 - 2.86[2][3]~177 (at 8 µg/mL)
BHA~112.05[4]--
BHT~202.35[4]--
Vitamin C (Ascorbic Acid)6.35[2]5.18[2]Not Applicable
TroloxNot Applicable2.926 (µg/mL)[5]Standard

Note: A lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE).

Potential Signaling Pathways of Action

While specific signaling pathway studies for this compound are not yet prevalent, the mechanisms of its parent compound, resveratrol, are well-documented and may offer insights into the potential pathways modulated by its azo-derivative. Two key pathways are the Nrf2 and PI3K/Akt signaling cascades.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7][[“]] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds

Figure 1: Nrf2 Signaling Pathway in Response to Oxidative Stress.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[9][10][11] Activation of this pathway can protect cells from apoptosis and promote cellular repair mechanisms, which can be beneficial in combating oxidative stress-induced damage.

PI3K_Akt_Pathway Growth_Factors Growth Factors/ Survival Signals Receptor Receptor Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream phosphorylates

Figure 2: Overview of the PI3K/Akt Signaling Pathway.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activity. Below are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of % inhibition versus concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant in the same solvent used for the working solution.

  • Reaction: In a 96-well microplate, add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and allow them to attach overnight.

  • Loading with Probe: Wash the cells with PBS and then incubate with 25 µM DCFH-DA solution for 1 hour.

  • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then treat the cells with various concentrations of the test compound or a standard (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 600 µM AAPH, to the wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is expressed as quercetin (B1663063) equivalents.

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (DPPH, ABTS, etc.) Start->Prep_Reagents Prep_Samples Prepare Samples (this compound, Standards) Start->Prep_Samples Reaction Initiate Reaction Prep_Reagents->Reaction Prep_Samples->Reaction Incubation Incubate Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow for In Vitro Antioxidant Assays.

Conclusion

The available data on this compound primarily highlights its potential as a tyrosinase inhibitor. While direct evidence of its antioxidant capacity comparable to commercial standards is currently lacking, the well-established antioxidant properties of its parent compound, resveratrol, suggest that this compound warrants further investigation in this regard. The structural modifications in this compound could potentially influence its antioxidant activity and its interaction with key cellular signaling pathways like Nrf2 and PI3K/Akt. Future studies employing standardized antioxidant assays are crucial to quantitatively assess the efficacy of this compound and to elucidate its mechanisms of action, thereby providing a clearer picture of its potential as a novel antioxidant for therapeutic and research applications.

References

A Head-to-Head Comparison of Azo-Resveratrol and Other Azo Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azo-resveratrol (B583362) with other notable azo compounds, supported by experimental data and detailed methodologies. This document aims to facilitate informed decisions in the exploration of azo compounds for therapeutic applications.

Azo compounds, characterized by the functional group R-N=N-R', have long been utilized as dyes and pigments. However, their unique chemical properties have paved the way for their application in the pharmaceutical sciences, most notably as prodrugs for targeted drug delivery. The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the gut microbiota in the colon. This targeted release mechanism makes azo compounds particularly attractive for treating colon-specific diseases like inflammatory bowel disease (IBD) and colorectal cancer.

This guide focuses on a head-to-head comparison of this compound, a derivative of the well-known polyphenol resveratrol, with other significant azo compounds: Prontosil, the first commercially available antibacterial sulfonamide; and the aminosalicylate-based prodrugs Sulfasalazine, Olsalazine, and Balsalazide, which are mainstays in the treatment of IBD.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and the selected azo compounds, covering their primary biological activities. Direct comparative studies are limited; therefore, the data is compiled from various sources and should be interpreted within the context of the specific experimental conditions.

Table 1: In Vitro Anticancer and Tyrosinase Inhibition Activity (IC50 values in µM)

CompoundCell LineActivityIC50 (µM)Reference
This compound -Mushroom Tyrosinase Inhibition36.28 ± 0.72[1][2]
Aza-resveratrol Analogues MDA-MB-231 (Breast Cancer)Cytotoxicity6.25 - 25[3]
T47D (Breast Cancer)Cytotoxicity6.25 - 25[3]
Olsalazine PC-3 (Prostate Cancer)Growth Inhibition17.5 ± 2.1[4]
K-562 (Leukemia)Growth Inhibition11.6 ± 3.6[4]
MCF-7 (Breast Cancer)Growth Inhibition> 25[4]
HCT-15 (Colon Cancer)Growth Inhibition> 25[4]
MDA-MB-231 (Breast Cancer)Cytotoxicity (24h)~4000[5]
MDA-MB-231 (Breast Cancer)Cytotoxicity (48h)~300[5]
Resveratrol (for comparison) MDA-MB-231 (Breast Cancer)Cytotoxicity (24h)> 400[6]
HeLa (Cervical Cancer)Cytotoxicity (24h)> 400[6]
HT29 (Colon Cancer)Cell Viability Reduction (48h, 25 µg/mL)~70% viability[7]
A549 (Lung Cancer)Cell Viability Reduction (48h, 25 µg/mL)~90% viability[7]

Table 2: In Vitro Antibacterial Activity (MIC values in µg/mL)

CompoundBacteriumMIC (µg/mL)Reference
Prontosil Streptococcus pyogenesInactive in vitro, active in vivo[8]
Various microorganisms≥ 1024[9]
Resveratrol (as a proxy for this compound) Staphylococcus aureus10 - >1000[8][10]
Bacillus subtilis4000[11]
Escherichia coli>200 - 4000[10][11]
Pseudomonas aeruginosa>200 - 4000[8][11]
Avian pathogenic E. coli (APEC)128[2][12]

Table 3: Pharmacokinetic Parameters of Azo Prodrugs for IBD

CompoundBioavailability (Parent Drug)Active MoietyT1/2 (Parent Drug)T1/2 (Active Moiety)Primary Excretion
Sulfasalazine <15%5-ASA, Sulfapyridine7.6 ± 3.4 h5-ASA: 0.5-1.5 h; Sulfapyridine: 10.4-14.8 hFeces (5-ASA), Urine (Sulfapyridine metabolites)
Olsalazine ~2.4%5-ASA~54 minutes5-ASA: 0.5-1.5 hFeces, Urine (<1% as olsalazine)
Balsalazide Low5-ASANot well defined5-ASA: Not well definedFeces

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of this compound (4-((3,5-dihydroxyphenyl)diazenyl)phenol)

The synthesis of azo compounds typically follows a two-step diazotization-coupling reaction.[13]

Step 1: Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., 4-aminophenol) in a cooled aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Maintain the temperature of the solution between 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the amine solution with constant stirring.

  • The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of the coupling agent (e.g., resorcinol, which is 1,3-dihydroxybenzene) in a basic solution, such as aqueous sodium hydroxide.

  • Cool the solution of the coupling agent in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • A colored azo compound will precipitate out of the solution.

  • The precipitate is then collected by filtration, washed with cold water, and can be purified by recrystallization.

A more specific method for synthesizing this compound involves a modified Curtius rearrangement and diazotization followed by coupling reactions with phenolic analogs.

In Vitro Anticancer Activity (IC50 Determination) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Olsalazine) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known anticancer drug.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[14]

In Vitro Antibacterial Activity (MIC Determination) using Broth Microdilution Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][15][16]

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and experimental processes discussed in this guide.

Azo_Prodrug_Activation Oral_Admin Oral Administration of Azo Prodrug Stomach Stomach (Acidic pH) Stable Oral_Admin->Stomach Cleavage Azo Bond Cleavage Small_Intestine Small Intestine Stable Stomach->Small_Intestine Colon Colon Small_Intestine->Colon Azoreductase Bacterial Azoreductases Colon->Azoreductase Azoreductase->Cleavage Catalyzes Active_Drug Active Drug Released Cleavage->Active_Drug Carrier Inert Carrier Released Cleavage->Carrier Therapeutic_Effect Local Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: Workflow of azo prodrug activation in the colon.

Resveratrol_Signaling_Pathways cluster_resveratrol Resveratrol cluster_inflammation Inflammation cluster_cancer Cancer cluster_longevity Longevity Resveratrol Resveratrol NFkB NF-κB Resveratrol->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces SIRT1 SIRT1 Resveratrol->SIRT1 Activates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes DNA_Repair DNA Repair & Cellular Stress Resistance SIRT1->DNA_Repair Promotes

Caption: Major signaling pathways modulated by resveratrol.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Add_Drug Add Serial Dilutions of Azo Compound Incubate1->Add_Drug Incubate2 Incubate 24-72h (Drug Treatment) Add_Drug->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of Azo-resveratrol and Aza-resveratrol: Bioisosteres of Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring stilbene, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical application is often hampered by poor bioavailability and metabolic instability. To address these limitations, synthetic analogs such as Azo-resveratrol and aza-resveratrol have been developed. These compounds are bioisosteres of resveratrol, where the central carbon-carbon double bond is replaced by an azo (-N=N-) or an azomethine (-CH=N-) group, respectively. This guide provides a comparative study of this compound and aza-resveratrol, summarizing their performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and various aza-resveratrol analogs from different studies. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.

Table 1: Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Source
This compound36.28 ± 0.72[1][2]
Aza-resveratrol analog D28.66 µg/mL[3]
Aza-resveratrol analog A48.35 µg/mL[3]
Aza-resveratrol analog E51.4 µg/mL[3]
Resveratrol57.05 µg/mL[3]
Kojic Acid (Control)> 50 µg/mL*[3]

*Note: IC50 values for aza-resveratrol analogs and resveratrol from this source were reported in µg/mL. A direct molar conversion is not possible without the exact molecular weights of the specific analogs used.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Source
Aza-resveratrol analog 3a6-fold lower than Resveratrol[4]
Aza-resveratrol analog 914.1[5]
Resveratrol~25-100 (varies by study)[6][7]

Table 3: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Aza-resveratrol analogsMDA-MB-231 (Breast)Superior to Resveratrol[8][9]
Aza-resveratrol analogsT47D (Breast)Superior to Resveratrol[8][9]
Aza-resveratrol catechol analogs (8a/8b)HepG2 (Liver)11.7 to 14-fold lower than Resveratrol[4]
ResveratrolMCF-7 (Breast)51.18[10]
ResveratrolHepG2 (Liver)57.4[10]
Resveratrol4T1 (Breast)93[11]
ResveratrolMDA-MB-231 (Breast)144[12]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-tyrosine (substrate) in phosphate buffer.

    • Dissolve the test compounds (this compound, aza-resveratrol analogs) and positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution and the mushroom tyrosinase solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-tyrosine solution to each well.

    • Measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (e.g., 475-492 nm) at different time points using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.

    • Prepare various concentrations of the test compounds (this compound, aza-resveratrol) and a standard antioxidant (e.g., ascorbic acid).

  • Assay Procedure:

    • Add the test compound solution to the DPPH solution in a test tube or a 96-well plate.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm. The discoloration of the DPPH solution indicates the scavenging activity.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound on cancer cell lines by measuring cell density based on the measurement of cellular protein content.

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line (e.g., MDA-MB-231, T47D) in a 96-well plate and allow the cells to attach overnight.

    • Treat the cells with various concentrations of the test compounds (this compound, aza-resveratrol).

  • Cell Fixation and Staining:

    • After the incubation period (e.g., 48-72 hours), fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates with water to remove the TCA.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

  • Measurement and Data Analysis:

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at approximately 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[13][14][15][16]

Visualizations

Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Fixation & Staining cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) cell_seeding->incubation1 add_compound Add Test Compounds (Azo/Aza-resveratrol) incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 fixation Fix with TCA incubation2->fixation wash1 Wash with Water fixation->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye wash2->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathway: Aza-resveratrol in Breast Cancer Cells

Some studies suggest that aza-resveratrol analogs exert their anticancer effects in breast cancer cells by inhibiting the estrogen receptor-α (ERα) and inducing autophagy.[8][9]

Aza_Resveratrol_Pathway cluster_er Estrogen Receptor Signaling cluster_autophagy Autophagy Pathway aza_res Aza-resveratrol Analog ERa Estrogen Receptor α (ERα) aza_res->ERa Inhibits beclin1 Beclin-1 Expression aza_res->beclin1 Induces gene_transcription ERα-mediated Gene Transcription ERa->gene_transcription cell_proliferation Cell Proliferation & Survival gene_transcription->cell_proliferation autophagosome Autophagosome Formation beclin1->autophagosome cell_death Autophagic Cell Death autophagosome->cell_death Azo_Resveratrol_Hypothesized_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway azo_res This compound (Hypothesized) PI3K PI3K azo_res->PI3K Inhibits? Ras Ras azo_res->Ras Inhibits? Akt Akt PI3K->Akt apoptosis Apoptosis PI3K->apoptosis mTOR mTOR Akt->mTOR proliferation Cell Proliferation mTOR->proliferation survival Cell Survival mTOR->survival Raf Raf Ras->Raf Ras->apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation ERK->survival

References

Safety Operating Guide

Safeguarding the Laboratory: A Procedural Guide to the Proper Disposal of Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is a cornerstone of a safe and compliant work environment. Azo-resveratrol, a synthetic compound utilized for its potential as a tyrosinase inhibitor, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring safety and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat is essential.

All handling of this compound, including the preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting. This procedure is based on general best practices for hazardous chemical waste and is designed to comply with typical laboratory hazardous waste guidelines.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated hazardous waste container.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips must also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.

    • Do not mix this compound solutions with other incompatible waste streams.

Step 2: Container Management

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant" - based on data for similar compounds).

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator or laboratory contact.

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated, secondary containment area within the laboratory to prevent spills.

    • Ensure the storage area is away from general traffic.

Step 3: Final Disposal

  • DO NOT dispose of this compound waste down the sanitary sewer.[5] This can lead to environmental contamination and potentially reactive hazards within the plumbing.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full, properly labeled hazardous waste container.

  • Follow all institutional procedures for waste handover to EHS personnel.

Quantitative Data Summary for this compound

For quick reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
CAS Number 1393556-48-3[6]
Molecular Formula C12H10N2O3[1][6]
Molecular Weight 230.219 g/mol [1][6]
Appearance Solid
Storage Temperature -20°C

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

Azo_Resveratrol_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS Coordination generation Waste Generation (Solid & Liquid) segregation Segregate Waste (Solid vs. Liquid Containers) generation->segregation labeling Label Hazardous Waste Container segregation->labeling storage Store in Secondary Containment labeling->storage pickup_request Request EHS Waste Pickup storage->pickup_request Container Full final_disposal Final Disposal by Authorized Personnel pickup_request->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Azo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Azo-resveratrol in a laboratory setting. The following procedures are based on best practices for handling similar azo compounds and resveratrol, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should always consult their institution's chemical hygiene plan and conduct a risk assessment before beginning work.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, stringent adherence to PPE protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-rated, with side shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene (minimum 11 mil thickness)Provides a barrier against skin contact. Always inspect gloves for degradation before use.
Body Protection Laboratory Coat or Chemical-Resistant GownLong-sleeved, fully buttonedPrevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of fine particles.
Foot Protection Closed-toe shoesChemical-resistant materialProtects feet from spills.

Operational Plan: Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control dust and vapors.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency eyewash station and safety shower accessible.

  • Handling:

    • Avoid generating dust when handling the solid compound. Use techniques such as gentle scooping rather than pouring.

    • If weighing, do so within the fume hood or a balance enclosure.

    • For solutions, work over a spill tray to contain any potential leaks.

    • Do not eat, drink, or smoke in the designated handling area.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

This compound waste must be managed as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.

Waste Segregation and Disposal Protocol:

Waste TypeCollection ContainerLabeling RequirementsDisposal Procedure
Solid Waste Designated, sealed hazardous waste container"Hazardous Waste," "this compound," and associated hazard symbolsArrange for pickup by the institution's Environmental Health and Safety (EHS) department.
Contaminated PPE Lined, sealed hazardous waste container"Hazardous Waste," "Contaminated PPE"Dispose of as solid hazardous waste through EHS.
Liquid Waste (Solutions) Designated, sealed hazardous waste container for organic solvents"Hazardous Waste," full chemical names of all components, and hazard symbolsArrange for pickup by EHS. Do not mix with incompatible waste streams.

Workflow for the Safe Disposal of this compound Waste:

start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid, Liquid, PPE) ppe->segregate solid_waste Solid Waste (e.g., unused powder, contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste containerize_solid Place in a Labeled, Sealed Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed Hazardous Waste Container liquid_waste->containerize_liquid labeling Label Container with: - 'Hazardous Waste' - 'this compound' - Date and PI Name containerize_solid->labeling containerize_liquid->labeling storage Store in Designated Hazardous Waste Accumulation Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols Referenced

While specific experimental protocols for this compound are limited in public literature, its use as a mushroom tyrosinase inhibitor has been documented.[1][2] The synthesis of this compound has been described via a modified Curtius rearrangement and diazotization, followed by coupling reactions with phenolic analogs.[2] Researchers developing new protocols should base their methodologies on established procedures for similar azo compounds and stilbenoids, with appropriate risk assessments.

General Experimental Workflow for Enzyme Inhibition Assay:

prep_reagents Prepare Reagents: - this compound stock solution - Enzyme (Tyrosinase) solution - Substrate (e.g., L-DOPA) solution - Buffer assay_setup Set up Assay Plate: - Add buffer, enzyme, and  this compound (inhibitor)  to wells prep_reagents->assay_setup pre_incubation Pre-incubate at Controlled Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate to all wells pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., spectrophotometrically) initiate_reaction->measure_activity data_analysis Data Analysis: Calculate % inhibition and IC50 value measure_activity->data_analysis

Caption: Generalized workflow for an enzyme inhibition assay using this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.